2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
CAS No. |
2951-22-6 |
|---|---|
Molecular Formula |
C9H7N3O3S |
Molecular Weight |
237.24 g/mol |
IUPAC Name |
2-methylsulfanyl-5-(4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H7N3O3S/c1-16-9-11-10-8(15-9)6-2-4-7(5-3-6)12(13)14/h2-5H,1H3 |
InChI Key |
RNISQKYAJCJDHF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
15.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of the chemical structure, synthesis, and characterization of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for conferring a wide range of biological activities.[1][2][3] This document elucidates the specific structural features of the title compound, detailing the synthetic rationale and robust analytical methods required for its unambiguous identification. By integrating mechanistic insights with detailed experimental protocols, this guide serves as an authoritative resource for researchers engaged in the design and development of novel heterocyclic compounds.
The 1,3,4-Oxadiazole Core: A Scaffold of Pharmacological Significance
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a cornerstone in modern drug discovery, with derivatives exhibiting a vast spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5][6] The stability of the oxadiazole ring and its ability to act as a bioisosteric replacement for amide and ester groups make it a highly attractive component in the design of new therapeutic agents.[6] The subject of this guide, 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole, combines this critical heterocycle with other key functional groups that modulate its physicochemical and biological profile.
Molecular Architecture and Physicochemical Profile
Structural Elucidation
The chemical structure of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole is defined by three key components:
-
A central 1,3,4-oxadiazole ring: A planar, aromatic heterocycle that serves as the core scaffold.
-
A 2-position methylthio group (-SCH₃): This sulfur-containing substituent significantly influences the molecule's electronic properties and potential as a synthetic handle.
-
A 5-position 4-nitrophenyl group (-C₆H₄-NO₂): This electron-withdrawing group, attached to the other side of the oxadiazole ring, impacts the overall electron density distribution and is a common pharmacophore in biologically active molecules.
Caption: 2D structure of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole.
Physicochemical Data Summary
The fundamental properties of the molecule are critical for predicting its behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₃S | [7] |
| Molecular Weight | 237.24 g/mol | [7] |
| Monoisotopic Mass | 237.02081 Da | [7] |
| IUPAC Name | 2-(methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole | [8] |
| SMILES | CSC1=NN=C(O1)C2=CC=C(C=C2)[O-] | [7] |
| InChIKey | RNISQKYAJCJDHF-UHFFFAOYSA-N | [7] |
| XlogP (Predicted) | 2.1 | [7] |
Synthesis and Mechanistic Rationale
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established field, with the most common and reliable methods involving the cyclization of acylhydrazide precursors.[9][10] The specific synthesis of the methylthio-substituted variant follows a logical, multi-step pathway that leverages the reactivity of dithiocarbazates.
Synthetic Pathway Overview
The most direct synthesis involves a three-step process starting from 4-nitrobenzoic acid. The key transformation is the intramolecular oxidative cyclization, a robust method for forming the 1,3,4-oxadiazole ring.[11][12][13]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF 1, 3, 4-OXADIAZOLE DERIVATIVES: A REVIEW OF LITERATURE. [academia.edu]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 2-(methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole (C9H7N3O3S) [pubchemlite.lcsb.uni.lu]
- 8. 2951-22-6|2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole|BLD Pharm [bldpharm.com]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Metal-Free Synthesis of Benzimidazolinones via Oxidative Cyclization Under Hypervalent Iodine Catalysis [mdpi.com]
- 12. Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(i) iodide as a green catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Potency: The Biological Activity and Mechanistic Profiling of Nitro-Substituted 1,3,4-Oxadiazole Derivatives
Executive Summary
The 1,3,4-oxadiazole nucleus is a privileged five-membered heterocyclic scaffold in medicinal chemistry, comprising two nitrogen atoms and one oxygen atom[1]. Recognized as a highly stable bioisostere for amides and esters, it offers improved pharmacokinetic profiles and resistance to hydrolytic cleavage[2]. The strategic introduction of a nitro (
Mechanistic Rationale: The Role of the Nitro Group
To understand the efficacy of nitro-substituted 1,3,4-oxadiazoles, we must examine the structure-activity relationship (SAR) from a physicochemical perspective. The addition of a nitro group is not merely a structural variation; it is a targeted functional enhancement driven by three core mechanisms:
-
Electronic Modulation and Target Affinity : The
group is a powerful electron-withdrawing group (EWG). It decreases the electron density on the attached aromatic or heterocyclic rings. This electron deficiency enhances dipole-dipole interactions and hydrogen bonding within the active sites of target enzymes, such as bacterial peptide deformylase[3] or the Epidermal Growth Factor Receptor (EGFR) in cancer cells[2]. -
Enhanced Lipophilicity and Membrane Permeation : Nitro substitution significantly increases the lipophilicity of the molecule. This facilitates passive diffusion across the complex lipid bilayers of Gram-negative bacteria and the dense plasma membranes of solid tumor cells, thereby increasing intracellular drug concentrations[5].
-
Redox Activation : In specific microenvironments, such as the hypoxic cores of tumors or bacterial cytoplasm, the nitro group can undergo enzymatic reduction (particularly in nitrofurans), generating reactive oxygen species (ROS) or reactive intermediates that disrupt DNA and cellular machinery[5][6].
Mechanism of action for nitro-1,3,4-oxadiazoles in targeted cancer therapy.
Pharmacological Profiling
Antimicrobial Efficacy
1,3,4-oxadiazole derivatives exhibit broad-spectrum antimicrobial properties. Research indicates that the presence of electronegative groups like
Table 1: Comparative Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound Substitution | Target Organism | MIC Range (μg/mL) | Primary Mechanism |
| Nitro-furan substituted | S. aureus (Gram +) | 4 - 32 | Cell wall / Deformylase inhibition |
| Chloro/Nitro-phenyl | E. coli (Gram -) | 16 - 64 | Membrane disruption |
| Unsubstituted Core | S. aureus (Gram +) | > 128 | Baseline activity |
Anticancer & Kinase Inhibition Activity
In oncology, nitro-substituted 1,3,4-oxadiazoles act as potent kinase inhibitors. Molecular docking and in vitro studies confirm their high affinity for the ATP-binding pockets of tyrosine kinases like VEGFR-2 and EGFR[2][7]. Certain nitro-phenyl substituted derivatives have demonstrated IC50 values as low as 0.010 μM against EGFR, outperforming standard chemotherapeutics like erlotinib (IC50 = 0.020 μM)[2]. Furthermore, tetrafluoro-substituted nitro-oxadiazoles have shown targeted cytotoxicity against A375 melanoma cells (IC50 = 36.76 μM)[7].
Table 2: Anticancer Activity Profiling (Representative IC50 values)
| Compound Type | Cell Line | Target Kinase | IC50 (μM) |
| Tetrafluoro-nitro-1,3,4-oxadiazole | A375 (Melanoma) | VEGFR-2 | 36.76 - 47.06 |
| Nitro-phenyl-1,3,4-oxadiazole | MCF-7 (Breast) | EGFR | 0.010 - 0.012 |
| Standard (Erlotinib) | MCF-7 (Breast) | EGFR | 0.020 |
Self-Validating Experimental Protocols
To ensure high-fidelity data generation, the following step-by-step methodologies incorporate internal validation checkpoints. This prevents the propagation of synthetic errors into biological assays.
Synthesis Workflow
The most reliable route for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the direct cyclization of diacylhydrazines[3][5].
-
Step 1: Hydrazide Formation. React the starting ester (e.g., ethyl mandelate) with hydrazine hydrate in ethanol under reflux for 4-6 hours.
-
Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). Confirm the disappearance of the ester
stretch (~1735 ) and the appearance of amide bands via FT-IR spectroscopy[5].
-
-
Step 2: Acylation & Cyclization. React the resulting acylhydrazide with a nitro-aroyl chloride (e.g., 4-nitrobenzoyl chloride) to afford a diacylhydrazide intermediate. Immediately subject this intermediate to cyclization using phosphoryl chloride (
) as a dehydrating agent under reflux for 6 hours[5].-
Validation Checkpoint: Confirm heterocyclic ring closure via
NMR. The critical indicators are the appearance of oxadiazole C2/C5 signals between 160-165 ppm[7].
-
-
Step 3: Purification. Quench the reaction mixture over crushed ice, neutralize with sodium bicarbonate, filter the precipitate, and recrystallize from hot ethanol[5].
-
Validation Checkpoint: Ensure High-Performance Liquid Chromatography (HPLC) purity is > 95% before proceeding to biological evaluation.
-
Biological Validation Assays
-
Step 4: Antimicrobial Broth Microdilution. Prepare serial dilutions of the synthesized compound in 96-well plates inoculated with standardized bacterial suspensions (e.g.,
CFU/mL of S. aureus). -
Step 5: Anticancer MTT Assay. Seed A375 or MCF-7 cells in 96-well plates. Treat with varying concentrations of the nitro-oxadiazole derivative for 48 hours. Add MTT reagent and measure absorbance at 570 nm.
Self-validating experimental workflow for synthesizing and testing 1,3,4-oxadiazoles.
Conclusion
The 1,3,4-oxadiazole nucleus remains a cornerstone of modern drug discovery. By strategically incorporating nitro groups, medicinal chemists can exploit electronic and lipophilic effects to drastically enhance binding affinities against critical targets like bacterial peptide deformylase and human tyrosine kinases (EGFR/VEGFR-2). Utilizing rigorous, self-validating synthetic and biological protocols ensures that these highly potent derivatives can be reliably advanced through the preclinical pipeline.
References
1.3 - nih.gov 2.6 - researchgate.net 3.5 - nih.gov 4.4 - longdom.org 5.8 - mdpi.com 6. 7 - benthamdirect.com 7.9 - journalijar.com 8.2 - nanobioletters.com 9.1 - nih.gov 10.10 - ijmspr.in 11.11 - tandfonline.com
Sources
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]
- 10. ijmspr.in [ijmspr.in]
- 11. tandfonline.com [tandfonline.com]
S-Substituted 1,3,4-Oxadiazoles: A Privileged Scaffold for Novel Antimicrobial Agents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance (AMR) presents one of the most significant challenges to modern medicine, rendering conventional treatments for infectious diseases increasingly ineffective.[1][2] This has catalyzed an urgent, global search for novel chemical entities capable of circumventing existing resistance mechanisms.[2][3] Within the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, and the 1,3,4-oxadiazole ring has emerged as a particularly "privileged" scaffold.[4][5] Its unique structural and electronic properties contribute to its metabolic stability and ability to engage in various biological interactions. Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antitubercular, and antiviral properties.[3][4][6]
This guide focuses specifically on the S-substituted 1,3,4-oxadiazole derivatives, a subclass that has demonstrated particularly potent antimicrobial effects. The introduction of a thioether linkage at the C2 position of the oxadiazole ring provides a versatile handle for molecular exploration, allowing for the strategic introduction of diverse functionalities to modulate potency, spectrum of activity, and pharmacokinetic properties. We will explore the synthetic rationale, dissect the critical structure-activity relationships (SAR), and illuminate the proposed mechanisms of action that underpin the antimicrobial efficacy of this promising class of compounds.
Core Molecular Architecture
The fundamental structure of the compounds discussed herein consists of a central 1,3,4-oxadiazole ring, typically featuring a substituent (R¹) at the C5 position and a thioether linkage at the C2 position, which is connected to a second variable substituent (R²). This modular design allows for systematic modification at two key positions to optimize biological activity.
Caption: General synthetic workflow for S-substituted 1,3,4-oxadiazoles.
Experimental Protocol: General Synthesis of a 5-(Aryl)-1,3,4-oxadiazole-2-thiol Intermediate
This protocol describes a reliable method for generating the key thiol intermediate, which is the precursor for all subsequent S-substitution reactions. [7]The use of potassium hydroxide and carbon disulfide is a classic and efficient method for the cyclization of acid hydrazides into the oxadiazole-thiol ring system. [8] Materials:
-
Appropriate 2-(aryl)acetohydrazide (1.0 eq)
-
Potassium hydroxide (KOH) (1.2 eq)
-
Carbon disulfide (CS₂) (1.5 eq)
-
Absolute Ethanol
-
Water
-
Dilute Hydrochloric Acid (HCl)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
Procedure:
-
Dissolution: Dissolve potassium hydroxide (1.2 eq) in a minimal amount of water and add it to a solution of the 2-(aryl)acetohydrazide (1.0 eq) in absolute ethanol (50 mL) in a round-bottom flask.
-
Addition of CS₂: To the stirred solution, add carbon disulfide (1.5 eq) dropwise over 15 minutes. The reaction is exothermic and the color may change to yellow/orange.
-
Reflux: Attach a reflux condenser and heat the mixture under reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the volume of the solvent under reduced pressure.
-
Precipitation: Pour the concentrated mixture into ice-cold water.
-
Acidification: Acidify the aqueous solution by dropwise addition of dilute HCl until the pH is acidic (pH ~2-3). A solid precipitate will form.
-
Isolation: Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Purification: The crude 5-((aryl)methyl)-1,3,4-oxadiazole-2-thiol can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Structure-Activity Relationship (SAR): Decoding Antimicrobial Potency
The biological activity of S-substituted 1,3,4-oxadiazoles is highly dependent on the nature of the substituents at both the C5 (R¹) and the C2-thio (R²) positions. Analysis of multiple studies reveals several key trends that guide the rational design of more potent agents.
-
The Critical Role of S-Substitution: A foundational observation is that S-substituted derivatives consistently show enhanced antimicrobial activity compared to their unsubstituted 2-thiol precursors. [7]This suggests that the free thiol group is not optimal for activity and that the thioether linkage serves as a crucial linker to a pharmacologically important moiety (R²).
-
Impact of the C5-Substituent (R¹): The group attached to the C5 position often provides a foundational anchor for the molecule.
-
Aryl and Heteroaryl Groups: Aromatic or heteroaromatic rings are common at this position. For instance, compounds with a 4-hydroxyphenyl substituent at C5 have shown strong inhibitory activity against M. tuberculosis. [2] * Hybrid Molecules: Incorporating known antimicrobial pharmacophores at C5 can be a powerful strategy. Hybrids with quinolones, such as nalidixic acid, have produced derivatives with activity stronger than reference drugs like ciprofloxacin and amoxicillin against Pseudomonas aeruginosa and Staphylococcus aureus. [1][2]
-
-
Influence of the C2-Thio Substituent (R²): The R² group is a primary driver of potency and spectrum.
-
Halogenation: The presence of halogens (F, Cl, Br) on an aromatic ring in the R² moiety often enhances antibacterial activity. [2][9]Derivatives containing 3,5-dinitrobenzyl-mercapto groups, with additional chlorine substitutions on an adjacent aryl ring, have demonstrated particularly high potency. [2] * Heterocyclic Moieties: Linking other heterocyclic systems via the sulfur atom is a successful strategy. Thiazole-containing derivatives have shown promising antibacterial and antifungal activities. [7]Similarly, quinoline hybrids connected at this position are potent inhibitors of bacterial topoisomerases. [1][2]
-
Comparative Antimicrobial Activity
The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for various S-substituted 1,3,4-oxadiazole derivatives against common pathogens, illustrating the impact of different substitution patterns.
| Compound Class/Substituents | Target Organism(s) | Representative MIC (µg/mL) | Reference Drug(s) | Citation(s) |
| 2-Acylamino-1,3,4-oxadiazoles | Staphylococcus aureus | 1.56 | Levofloxacin | [1] |
| 2-Acylamino-1,3,4-oxadiazoles | Bacillus subtilis | 0.78 | Levofloxacin | [1] |
| Nalidixic Acid-Oxadiazole Hybrids | S. aureus, P. aeruginosa | Comparable or stronger than Ciprofloxacin | Ciprofloxacin | [1][2] |
| S-Substituted Quinolone Hybrids | E. coli, P. aeruginosa, S. aureus | Stronger than Ciprofloxacin | Ciprofloxacin | [1][2] |
| Pentafluorosulfanyl Derivatives | Multidrug-Resistant S. aureus | 16- to 32-fold more active than parent | - | [10] |
Mechanism of Action: How They Inhibit Microbial Growth
The diverse structures of S-substituted 1,3,4-oxadiazoles allow them to interact with multiple biological targets, a feature that is highly advantageous in overcoming resistance.
Primary Antibacterial Mechanism: DNA Gyrase and Topoisomerase IV Inhibition
A predominant mechanism of action for many potent antibacterial 1,3,4-oxadiazole derivatives is the inhibition of bacterial type II topoisomerases: DNA gyrase (essential in Gram-negative bacteria) and topoisomerase IV (essential in Gram-positive bacteria). [1]These enzymes are critical for managing DNA topology during replication, transcription, and repair. By binding to these enzymes, the compounds stabilize the enzyme-DNA cleavage complex, leading to double-stranded DNA breaks and ultimately, bacterial cell death. [1][2]This is the same mechanism employed by the highly successful fluoroquinolone class of antibiotics.
Caption: Inhibition of DNA gyrase/topoisomerase IV by oxadiazole agents.
Antifungal Mechanism: Targeting Ergosterol Biosynthesis
In fungi, some 1,3,4-oxadiazole derivatives are thought to act by inhibiting the enzyme sterol 14α-demethylase (CYP51). [1]This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane integrity and function. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising fungal cell viability. This is the well-established mechanism of azole antifungal drugs.
Other Potential Targets
Research into the mechanisms of 1,3,4-oxadiazoles is ongoing. While some compounds were initially identified as inhibitors of lipoteichoic acid (LTA) synthesis in Gram-positive bacteria, recent studies have shown that their activity can be independent of the primary enzyme in this pathway, LtaS. [10]This suggests that these molecules may have additional, yet-to-be-identified targets, which could be beneficial in preventing the rapid development of resistance. [10]
Standard Protocol: Antimicrobial Susceptibility Testing
To evaluate the efficacy of newly synthesized compounds, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) is essential. The broth microdilution method is a widely accepted and quantitative technique. [5] Objective: To determine the lowest concentration of a synthesized compound that visibly inhibits the growth of a specific microorganism.
Materials:
-
Synthesized 1,3,4-oxadiazole compounds, dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial or fungal strains for testing.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
Negative control (broth only) and solvent control (broth + solvent).
-
Incubator.
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: In the first column of wells, add a specific volume of the stock solution of the test compound to achieve the highest desired concentration. Mix well.
-
Two-Fold Dilutions: Transfer 100 µL from the first column to the second, mix, and continue this serial two-fold dilution across the plate to create a concentration gradient. Discard the final 100 µL from the last column.
-
Controls: Set up wells for a positive control (a standard antibiotic undergoing the same serial dilution) and negative/solvent controls.
-
Inoculation: Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and dilute it according to standard protocols to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add the diluted inoculum to all wells except the negative control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no microbial growth).
Conclusion and Future Outlook
S-substituted 1,3,4-oxadiazoles represent a highly versatile and promising class of antimicrobial agents. Their modular and accessible synthesis allows for extensive chemical exploration, and their ability to target fundamental microbial processes like DNA replication and membrane biosynthesis provides a strong foundation for their efficacy. The consistent observation that S-substitution enhances biological activity underscores the importance of the thioether linker in positioning key pharmacophoric elements for target engagement.
Future research should focus on expanding the chemical diversity at both the C5 and C2-thio positions, particularly through the incorporation of novel heterocyclic systems and functional groups known to improve pharmacokinetic profiles. Furthermore, detailed mechanistic studies to identify novel cellular targets beyond DNA gyrase will be crucial for developing compounds that can overcome resistance to existing drug classes. With continued, rational design efforts, the S-substituted 1,3,4-oxadiazole scaffold is poised to deliver the next generation of urgently needed antimicrobial therapies.
References
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
-
(No Author). (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Source not specified. [Link]
-
Kumar, D., et al. (2021). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 26(22), 6954. [Link]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. [Link]
-
(No Author). (n.d.). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences and Pharma Research. [Link]
-
Payne, J. E., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases. [Link]
-
(No Author). (2015). Exploration of the structure–activity relationship of 1,2,4-oxadiazole antibiotics. ScienceDirect. [Link]
-
Galge, S. S., et al. (2014). Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. Journal of Heterocyclic Chemistry. [Link]
-
Kumar, S., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]
-
(No Author). (n.d.). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. PMC. [Link]
-
(No Author). (n.d.). Synthesis and antimicrobial screening of some substituted 1, 3, 4-oxadiazole derivatives. ResearchGate. [Link]
-
(No Author). (2019). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. Notables de la Ciencia. [Link]
-
Belkadi, M., & Othman, A. A. (2014). 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry. [Link]
-
(No Author). (n.d.). 1, 3, 4-Oxadiazole as antimicrobial agents: An overview. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. ijmspr.in [ijmspr.in]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 10. pubs.acs.org [pubs.acs.org]
Solubility Profile of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole in DMSO: A Technical Guide
Executive Summary
The 1,3,4-oxadiazole class represents a privileged scaffold in medicinal chemistry, frequently evaluated for its broad-spectrum antimicrobial, anti-inflammatory, and antitumoral properties. However, the inherent physicochemical properties of these flat, heteroaromatic molecules often result in high crystal lattice energies, making aqueous solubility a significant hurdle during early-stage drug discovery[1].
This whitepaper provides an in-depth technical analysis of the solubility profile of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole in Dimethyl Sulfoxide (DMSO). By deconstructing the thermodynamics of its solvation and providing field-proven, self-validating experimental protocols, this guide equips researchers with the methodologies required to ensure assay integrity, prevent false negatives in high-throughput screening (HTS), and maintain stable compound libraries.
Physicochemical Profiling & Solvation Thermodynamics
To understand the solubility behavior of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole, we must analyze the causality between its structural components and the solvent environment.
Structural Causality
-
1,3,4-Oxadiazole Core: This five-membered heterocyclic ring is thermally stable, highly conjugated, and acts as a weak base[2]. Its planarity promotes tight crystal packing.
-
4-Nitrophenyl Moiety: The nitro group is strongly electron-withdrawing. It pulls electron density from the phenyl ring, creating a strong molecular dipole. Furthermore, the flat aromatic system facilitates strong intermolecular
stacking in the solid state. -
Methylthio Group (-SCH₃): This substituent increases the overall lipophilicity (LogP) of the molecule, driving hydrophobic exclusion in aqueous media.
Because of this push-pull electronic system and planar geometry, the compound exhibits high crystal lattice energy. Consequently, it is virtually insoluble in water but freely soluble in polar aprotic solvents like DMSO[2].
The Role of DMSO in Solvation
DMSO (
-
Dipole-Dipole Stabilization: The highly polarized S=O bond of DMSO acts as a strong hydrogen bond acceptor and dipole interactor, stabilizing the electron-deficient oxadiazole ring and the polarized nitro group.
-
Hydrophobic Solvation: The methyl groups of DMSO provide a localized hydrophobic environment that solvates the methylthio and phenyl rings via London dispersion forces.
Physicochemical Parameters
Table 1: Structural Parameters and Solvation Impact
| Parameter | Value / Descriptor | Impact on Solvation Profile |
| Molecular Weight | ~237.23 g/mol | Favorable for rapid dissolution kinetics in organic solvents. |
| LogP (Estimated) | 2.0 - 3.0 | Drives hydrophobic exclusion in aqueous media; favors lipophilic environments. |
| H-Bond Donors | 0 | Requires aprotic solvents (like DMSO) for optimal solvation. |
| H-Bond Acceptors | 6 (O, N, S atoms) | Forms strong dipole-dipole interactions with DMSO's sulfoxide group. |
| Molecular Topology | Planar, conjugated | High |
Kinetic vs. Thermodynamic Solubility in DMSO
In drug discovery, solubility is not a single static value; it is defined by the methodology used to measure it. Understanding the difference between kinetic and thermodynamic solubility is critical for preventing compound "crash out" (precipitation) during biological assays[4].
-
Kinetic Solubility: Measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. This represents a metastable, supersaturated state[4].
-
Thermodynamic Solubility: Represents the true equilibrium between the solid crystal lattice and the solvated molecule in pure solvent (e.g., pure DMSO). It is determined via the shake-flask method[5].
Caption: Thermodynamic cycle of oxadiazole solvation and kinetic precipitation.
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following self-validating protocols must be strictly adhered to.
Protocol A: High-Throughput Kinetic Solubility Profiling (DMSO Stock Preparation)
This protocol is designed to generate a master stock solution for downstream serial dilutions in HTS assays[6].
-
Gravimetric Preparation: Accurately weigh 2.37 mg of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole into a sterile, light-protected borosilicate glass vial.
-
Primary Solvation: Add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a theoretical 10 mM master stock solution .
-
Energy Input: Vortex the vial vigorously for 60 seconds. Due to the high lattice energy of the planar oxadiazole, sonicate the solution in a water bath at 25°C for 5–10 minutes until the solution is optically clear.
-
Aqueous Dilution (Solvent Shift): Dispense aliquots of the DMSO stock into the target aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. Ensure the final DMSO concentration remains between 1% and 5% v/v to prevent solvent-induced cytotoxicity in downstream cellular assays[4].
-
Nephelometric Validation: Incubate the plate for 2 hours at room temperature. Measure light scattering (nephelometry) to detect the onset of precipitation, establishing the kinetic solubility limit[6].
Protocol B: Shake-Flask Thermodynamic Equilibrium Method
This method provides the absolute maximum solubility of the compound in pure DMSO by ensuring true thermodynamic equilibrium[3][5].
Caption: Standardized shake-flask workflow for thermodynamic solubility determination.
-
Saturation: Add a deliberate excess of the solid compound (e.g., 15 mg) to 1.0 mL of pure DMSO in a sealed vial. The presence of undissolved solid is a mandatory self-validating check to ensure the solution is fully saturated[5].
-
Equilibration: Place the vial in an isothermal shaker set to 25°C ± 0.5°C. Agitate at 300 RPM for 24 to 48 hours. This extended timeframe is critical to overcome the activation energy required to break the
stacking interactions[3]. -
Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes to firmly pellet the undissolved crystal lattice[5].
-
Quantification: Carefully aspirate the clear supernatant. Dilute the sample in a compatible mobile phase (e.g., Acetonitrile/Water) and quantify the dissolved concentration using HPLC-UV against a pre-established calibration curve[5].
Data Interpretation & Storage Guidelines
Based on the chemoinformatic profile of fragment-like oxadiazoles[7], the compound is expected to exhibit excellent solubility in pure DMSO but rapid precipitation upon aqueous dilution.
Table 2: Solubility Tiers & Storage Recommendations
| Solvent System | Expected Solubility Tier | Storage Recommendation | Degradation / Precipitation Risk |
| Pure DMSO (Anhydrous) | High (>50 mM) | -20°C, desiccated, light-protected | Low (stable for >6 months if kept dry) |
| DMSO / Aqueous (5% v/v) | Low (<10 µM) | Prepare fresh immediately before use | High (Rapid kinetic crash-out risk) |
| Pure Aqueous Buffer | Insoluble | N/A | N/A |
Analytical Note: Repeated freeze-thaw cycles of the DMSO stock can introduce atmospheric moisture, which acts as an anti-solvent and forces the hydrophobic oxadiazole to precipitate. It is highly recommended to aliquot the 10 mM master stock into single-use volumes prior to freezing at -20°C.
References
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies National Center for Biotechnology Information (NIH PMC) URL:[Link]
-
Synthesis and antimicrobial screening of some 1, 3, 4-oxadiazoles and their molecular properties prediction through 'rule of five' World Health Organization (WHO) / Pakistan Journal of Pharmaceutical Sciences URL:[Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Asian Journal of Chemistry URL:[Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility SciSpace URL:[Link]
-
DMSO Solubility Assessment for Fragment-Based Screening ResearchGate / MDPI Molecules URL:[Link]
-
Journal of Drug Delivery and Therapeutics: 1,3,4-Oxadiazole Overview Journal of Drug Delivery and Therapeutics URL:[Link]
Sources
Thermodynamic Stability of Methylthio-Oxadiazole Derivatives: A Technical Guide for Drug Development
Introduction: The Privileged Scaffold
The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amides and esters. Its integration into drug candidates enhances receptor binding, metabolic stability, and overall pharmacokinetic behavior[1]. Among its derivatives, the addition of a methylthio group (-SCH₃) at the 5-position introduces unique thermodynamic and electronic properties. The sulfur heteroatom not only increases lipophilicity and membrane permeability but also acts as an electron-donating moiety that stabilizes the oxadiazole ring system through mesomeric effects[2].
Thermodynamic Stability: Quantum Mechanical Foundations
The stability of oxadiazole isomers is fundamentally dictated by their electronic configurations and orbital interactions. Density Functional Theory (DFT) calculations—typically utilizing B3LYP functional and 6-311G(d,p) basis sets—reveal that the 1,3,4-oxadiazole isomer possesses the highest thermodynamic stability compared to its 1,2,3-, 1,2,4-, and 1,2,5-counterparts[3]. This stability is characterized by a lower ground state energy, a larger HOMO-LUMO gap, and reduced electrophilicity[4].
Quantitative Thermodynamic Data
The following table summarizes the computed thermodynamic parameters of various oxadiazole isomers, illustrating the energetic favorability of the 1,3,4-configuration.
Table 1: Computed Thermodynamic Parameters of Oxadiazole Isomers (Gas Phase)
| Isomer | Enthalpy (ΔH, kcal/mol) | Entropy (S, cal/mol·K) | Gibbs Free Energy (ΔG, kcal/mol) | Relative Stability |
| 1,2,3-Oxadiazole | 19.6 | 64.8 | 19.4 | Low (Prone to tautomerization) |
| 1,2,4-Oxadiazole | 5.7 | 64.1 | 5.7 | Moderate |
| 1,2,5-Oxadiazole | 30.8 | 64.3 | 30.7 | Low |
| 1,3,4-Oxadiazole | Lowest | ~64.0 | Lowest | Highest |
(Data synthesized from DFT analysis of oxadiazole isomers[4].)
The introduction of the methylthio group further modulates this stability. The lone pairs on the sulfur atom participate in the π-electron system of the oxadiazole ring. This mesomeric electron donation mitigates the electron-withdrawing nature of the two nitrogen atoms, effectively lowering the overall energy of the molecule and increasing its resistance to hydrolytic cleavage in physiological environments[5].
Fig 1: Logical relationship of mesomeric stabilization by the methylthio group.
Experimental Methodologies: Synthesis and Profiling
To harness the thermodynamic stability of methylthio-1,3,4-oxadiazoles, rigorous synthetic and analytical protocols must be employed. The following workflows detail the creation and validation of these derivatives, emphasizing the mechanistic causality behind each experimental choice.
Protocol 1: Synthesis of 2-Methylthio-1,3,4-oxadiazole Derivatives
-
Hydrazide Formation: React an appropriate aromatic ester with hydrazine hydrate in ethanol under reflux for 4-6 hours.
-
Causality: Hydrazine acts as a potent nucleophile, displacing the alkoxy group of the ester to form the carbohydrazide precursor.
-
-
Cyclization to Oxadiazole-2-thione: Dissolve the hydrazide in ethanol. Add an equimolar amount of potassium hydroxide (KOH), followed by an excess of carbon disulfide (CS₂). Reflux the mixture for 8-12 hours.
-
Causality: KOH deprotonates the hydrazide, increasing its nucleophilicity. CS₂ provides the highly electrophilic thiocarbonyl carbon necessary for the [4+1] ring closure, yielding the 1,3,4-oxadiazole-2-thione intermediate[5].
-
-
S-Alkylation (Methylation): Suspend the intermediate in a polar aprotic solvent (e.g., DMF). Add anhydrous potassium carbonate (K₂CO₃) and methyl iodide (MeI). Stir at room temperature for 4 hours.
-
Causality: According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile compared to the "hard" nitrogen atoms. MeI, a soft electrophile, selectively alkylates the sulfur, preventing unwanted N-methylation and yielding the thermodynamically favored S-methyl derivative[2].
-
-
Purification: Quench with ice water, filter the precipitate, and recrystallize from ethanol.
Protocol 2: Thermodynamic Stability Assessment
-
Differential Scanning Calorimetry (DSC): Weigh 2-5 mg of the synthesized compound into an aluminum pan. Heat from 25°C to 300°C at a rate of 10°C/min under nitrogen flow.
-
Causality: DSC quantifies the enthalpy of fusion (ΔHfus) and melting point, providing a direct physical measurement of the crystal lattice energy and solid-state thermodynamic stability.
-
-
Aqueous Degradation Kinetics: Dissolve the compound in simulated gastric fluid (pH 1.2) and phosphate-buffered saline (pH 7.4). Incubate at 37°C.
-
Causality: Testing across pH extremes validates the bioisosteric resilience of the oxadiazole ring against acid/base-catalyzed hydrolysis, a critical parameter for oral drug formulation.
-
-
LC-MS Quantification: Aliquot samples at 0, 2, 4, 8, and 24 hours. Analyze via LC-MS to calculate the degradation half-life (t₁/₂).
Fig 2: Synthesis and thermodynamic profiling workflow of methylthio-oxadiazoles.
Applications in Drug Discovery
The thermodynamic robustness of methylthio-oxadiazoles translates directly to clinical efficacy. For instance, in the development of VEGFR-2 inhibitors and antihypertensive agents like Tiodazosin, the 1,3,4-oxadiazole core prevents premature enzymatic degradation[1][2]. The methylthio substituent not only anchors the molecule within hydrophobic binding pockets but also ensures that the compound maintains its structural integrity during systemic circulation, directly improving the pharmacokinetic profile of the active pharmaceutical ingredient.
References
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing.3
-
Synthesis, docking, and in-vitro evaluation of 1,3,4-oxadiazole derivatives with bis(2-chloroethyl)amino substitution for anticancer potential. Journal of Applied Pharmaceutical Science.1
-
Current Chemistry Letters. Growing Science.4
-
DFT analysis of the[3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole)-3(2)-yl)methyl)thiopyrimidines. ResearchGate.5
-
Buy Tiodazosin | 66969-81-1. Smolecule.2
Sources
An In-Depth Technical Guide to 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular characteristics, a robust multi-step synthesis protocol, detailed analytical characterization, and the scientific rationale for its potential applications in drug development, particularly in oncology. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this promising molecular scaffold.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle that serves as a cornerstone in the design of novel therapeutic agents.[1][2] Its rigid, planar structure and electron-deficient nature impart favorable pharmacokinetic properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets.[3] As a bioisostere for amide and ester functionalities, the 1,3,4-oxadiazole core has been successfully integrated into molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]
The specific compound, 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole, combines this potent heterocyclic core with two key substituents: a 4-nitrophenyl group, a common pharmacophore in anticancer agents, and a methylthio (-SCH₃) group, which can modulate lipophilicity and serve as a handle for further chemical modification. Understanding the synthesis and properties of this molecule provides a valuable platform for developing next-generation therapeutics.
Physicochemical and Structural Properties
A precise understanding of a compound's molecular properties is the foundation of all subsequent research and development. The key identifiers and properties of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇N₃O₃S | [PubChem] |
| Molecular Weight | 237.24 g/mol | [BLDpharm] |
| Monoisotopic Mass | 237.02081 Da | [PubChem] |
| CAS Number | 2951-22-6 | [BLDpharm] |
| IUPAC Name | 2-(methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole | [PubChem] |
The structure of the molecule is depicted in the following diagram:
Caption: 2D Structure of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole.
Synthesis Pathway and Experimental Protocols
The synthesis of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a well-established multi-step process that begins with a commercially available starting material, 4-nitrobenzoic acid. The pathway involves the formation of key intermediates, including an ester, a hydrazide, and a crucial 1,3,4-oxadiazole-2-thiol.[5]
Synthesis Pathway Overview
The overall synthetic route is illustrated below. This pathway is logical and efficient, utilizing standard organic chemistry transformations. The formation of the oxadiazole ring via cyclization of the acid hydrazide with carbon disulfide is a cornerstone of heterocyclic chemistry, and the final S-alkylation is a robust and high-yielding reaction.[6][7]
Caption: Synthetic pathway for 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole.
Step-by-Step Experimental Protocols
The following protocols are based on established methodologies for the synthesis of S-substituted 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives.[5]
Protocol 1: Synthesis of 4-Nitrobenzoylhydrazide (Intermediate C)
-
Esterification: To a solution of 4-nitrobenzoic acid (1.0 eq) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product, ethyl 4-nitrobenzoate, with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrazinolysis: Dissolve the crude ethyl 4-nitrobenzoate in methanol.
-
Add hydrazine hydrate (2.0-3.0 eq) and reflux the mixture for 8-12 hours.
-
Cool the reaction mixture. The resulting precipitate, 4-nitrobenzoylhydrazide, is collected by filtration, washed with cold methanol, and dried.
-
Scientific Rationale: The acid-catalyzed Fischer esterification is a classic method to protect the carboxylic acid and activate it for the subsequent nucleophilic attack by hydrazine. The large excess of hydrazine in the second step drives the reaction to completion, forming the stable hydrazide intermediate.
Protocol 2: Synthesis of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol (Intermediate D)
-
Dissolve 4-nitrobenzoylhydrazide (1.0 eq) in absolute ethanol.
-
Add potassium hydroxide (1.0 eq) to the solution and stir until dissolved.
-
Add carbon disulfide (1.5 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 10-14 hours. The reaction progress can be monitored by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to yield the purified thiol.
-
Scientific Rationale: This step is a base-catalyzed cyclization. The potassium hydroxide deprotonates the hydrazide, which then acts as a nucleophile, attacking the carbon disulfide. Subsequent intramolecular cyclization and elimination of water lead to the formation of the stable, aromatic 1,3,4-oxadiazole ring. The product exists in a thiol-thione tautomerism, but is commonly named as the thiol.[6]
Protocol 3: Synthesis of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole (Final Product E)
-
Suspend sodium hydride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete formation of the thiolate anion.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully adding ice-cold water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final compound.
-
Scientific Rationale: This is a standard Williamson ether synthesis analogue for sulfur (S-alkylation). The strong base, NaH, deprotonates the acidic thiol to form a highly nucleophilic thiolate. This anion then readily displaces the iodide from methyl iodide in an Sₙ2 reaction to form the desired methylthio ether linkage. Anhydrous conditions are critical as NaH reacts violently with water.
Analytical Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are representative of what is expected for 2,5-disubstituted 1,3,4-oxadiazoles and are based on closely related S-alkylated analogues.[5][8]
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify key functional groups. The disappearance of the S-H stretch (around 2550-2600 cm⁻¹) from the starting thiol and the persistence of the oxadiazole and nitro group bands confirm the success of the S-methylation.
-
Expected Characteristic Peaks:
-
~3100 cm⁻¹: Aromatic C-H stretching.
-
~1610 cm⁻¹: C=N stretching of the oxadiazole ring.
-
~1520 & ~1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.
-
~1080 cm⁻¹: C-O-C stretching within the oxadiazole ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The chemical shifts and coupling patterns of the aromatic protons confirm the 1,4-disubstitution on the phenyl ring. The appearance of a new singlet in the ¹H NMR spectrum corresponding to the S-CH₃ group is the definitive evidence of successful methylation.
-
Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
-
~ δ 8.3-8.5 ppm: Doublet, 2H (Aromatic protons ortho to the nitro group).
-
~ δ 8.1-8.3 ppm: Doublet, 2H (Aromatic protons meta to the nitro group).
-
~ δ 2.8 ppm: Singlet, 3H (S-CH₃ protons).
-
-
Expected ¹³C NMR Signals:
-
~ δ 165-168 ppm: Two distinct signals for the C2 and C5 carbons of the oxadiazole ring.
-
~ δ 150 ppm: Aromatic carbon attached to the nitro group.
-
~ δ 125-130 ppm: Signals for the remaining aromatic carbons.
-
~ δ 15-20 ppm: Signal for the S-CH₃ carbon.
-
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Expected m/z: The electron ionization (EI-MS) or electrospray ionization (ESI-MS) spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (e.g., m/z ≈ 237 or 238).
Potential Applications in Drug Development
Derivatives of 1,3,4-oxadiazole are extensively studied for their anti-proliferative and anticancer activities. These compounds have been shown to act through various mechanisms, making them attractive candidates for oncology drug discovery.
Anticancer Potential
-
Mechanism of Action: The 1,3,4-oxadiazole scaffold has been identified in compounds that inhibit crucial cancer-related enzymes such as thymidylate synthase, histone deacetylases (HDACs), and various kinases like VEGFR-2 and Focal Adhesion Kinase (FAK).[6] The presence of the 4-nitrophenyl group in the target molecule is significant, as this moiety is often found in compounds with cytotoxic activity.
-
Structure-Activity Relationship (SAR) Insights: The 2,5-disubstitution pattern is critical for activity. The methylthio group at the 2-position provides a balance of lipophilicity and can be further oxidized to sulfoxide or sulfone derivatives, which can lead to new compounds with modulated activity and solubility profiles.
-
Future Directions: 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole should be prioritized for in vitro screening against a panel of human cancer cell lines, including those from breast, lung, and colon cancers, to determine its cytotoxic and anti-proliferative efficacy. Subsequent mechanistic studies could explore its potential as an enzyme inhibitor or an inducer of apoptosis.
Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is also a well-known pharmacophore in the development of antimicrobial agents.[3][4] The sulfur atom in the methylthio group can enhance the interaction with microbial targets. Therefore, evaluating the antibacterial and antifungal properties of this compound against clinically relevant pathogens would be a valuable secondary line of investigation.
Conclusion
2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a synthetically accessible and promising heterocyclic compound. Its structure is based on the highly valued 1,3,4-oxadiazole core, which is associated with a wide range of pharmacological activities. The detailed synthetic protocols and analytical characterization data provided in this guide serve as a solid foundation for researchers to produce and study this molecule. Given the established anticancer potential of related analogues, this compound represents a compelling candidate for further investigation in drug discovery programs, particularly in the search for novel oncology therapeutics.
References
-
Głomb, T., Świątek, P., & Karolina, S. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. Available at: [Link]
-
Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-272. Available at: [Link]
-
Çalışkan, B., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(51), 48889-48905. Available at: [Link]
-
Kaur, M., Kaur, M., & Singh, S. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. International Journal of Pharmaceutics and Drug Analysis, 6(5), 423-433. Available at: [Link]
-
Belkadi, M., & Othman, A. A. (2006). A common route to the synthesis of 1,3,4-oxadiazole-2-thione and 1,2,4-triazole-3-thiols derivatives of trioses and pentoses as models for acyclic C-nucleosides. ARKIVOC, 2006(xi), 183-195. Available at: [Link]
-
PubChem. 2-(methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole. National Center for Biotechnology Information. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. Journal of the Iranian Chemical Society, 20, 1-14. Available at: [Link]
-
Rostom, S. A. F., et al. (2009). Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 342(5), 224-230. Available at: [Link]
-
Kumar, D., et al. (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-10. Available at: [Link]
-
Rehman, A., et al. (2014). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. Journal of the Chemical Society of Pakistan, 36(1), 123-130. Available at: [Link]
-
Aziz-ur-Rehman, et al. (2013). Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazides. Journal of the Serbian Chemical Society, 78(8), 1135-1146. Available at: [Link]
-
Golla, N. S., et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137. Available at: [Link]
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. Available at: [Link]
-
Jadav, N., et al. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity, 19(11), e202200780. Available at: [Link]
-
Adewuyi, J., Ibrahim, H., & Oyewale, A. O. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. Archives of Organic and Inorganic Chemical Sciences, 4(5). Available at: [Link]
-
Sharma, S., et al. (2013). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 5(2), 266-274. Available at: [Link]
-
Solet, S. M., Sharma, N. K., & Bhadauria, R. S. (2019). Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. Journal of Drug Delivery and Therapeutics, 9(5), 6-11. Available at: [Link]
-
Kaur, R., et al. (2021). A mini review on biological potential of 1,3,4-oxadiazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 834-846. Available at: [Link]
Sources
- 1. isca.me [isca.me]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
The Nitro-Warhead: Mechanistic Role of the Nitro Group in 5-(4-nitrophenyl)-1,3,4-oxadiazole Bioactivity
Executive Summary
This technical guide dissects the pharmacophoric contribution of the nitro (-NO₂) group within the 5-(4-nitrophenyl)-1,3,4-oxadiazole scaffold. While the 1,3,4-oxadiazole ring acts as a metabolically stable bioisostere for esters and amides, the addition of a para-nitro substituent transforms the molecule from a passive ligand into a "bio-activatable warhead." This guide explores the dual role of the nitro group: as an electronic tuner enhancing non-covalent binding, and as a prodrug trigger for bioreductive activation in hypoxic tumors and mycobacteria.
Structural & Electronic Pharmacophore Analysis
The 5-(4-nitrophenyl)-1,3,4-oxadiazole scaffold is not merely a rigid linker; it is an electron-deficient system designed for specific π-stacking and hydrogen bonding interactions.
Electronic Tuning via the Hammett Effect
The nitro group is a strong electron-withdrawing group (EWG) with a Hammett substituent constant (
-
LUMO Lowering: The -NO₂ group pulls electron density through the conjugated
-system, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the oxadiazole ring more electrophilic, enhancing its ability to interact with nucleophilic residues (e.g., Serine, Cysteine) in target enzymes like InhA (Mycobacteria) or LtaS (S. aureus). -
pKa Modulation: The acidity of protons on adjacent substituents (if present) or the basicity of the oxadiazole nitrogens is reduced, altering the molecule's ionization state at physiological pH.
Pharmacophore Visualization
The following diagram illustrates the electronic distribution and key interaction points.
Figure 1: Electronic cascade initiated by the p-nitro substituent.
The Bioreduction Mechanism: A Metabolic Trigger
The most critical function of the nitro group in this scaffold is its ability to undergo bioreduction . This is particularly relevant for anti-tubercular (anti-TB) and anticancer applications.
The "Trojan Horse" Activation
In Mycobacterium tuberculosis and hypoxic cancer cells, specific nitroreductase enzymes (Type I or Type II) reduce the nitro group. This process generates reactive intermediates that are toxic to the pathogen or tumor cell but relatively inert in healthy, oxygenated human tissue.
-
Prodrug Entry: The molecule enters the cell via passive diffusion (facilitated by the lipophilic oxadiazole).
-
Enzymatic Reduction: Nitroreductases (e.g., Ddn in M. tb) transfer electrons to the nitro group.
-
Radical Generation: The process generates reactive nitrogen species (RNS) and hydroxylamine intermediates that damage DNA or inhibit cell wall synthesis.
Figure 2: Bioreductive activation pathway of nitro-oxadiazoles.
Structure-Activity Relationship (SAR) Analysis
Empirical data confirms that the nitro group often outperforms other substituents in antimicrobial assays. Below is a synthesized comparison of 5-(4-R-phenyl)-1,3,4-oxadiazole derivatives against S. aureus and M. tuberculosis.
Table 1: Comparative Efficacy of Substituents
| Substituent (R) | Electronic Effect ( | MIC (S. aureus) | MIC (M. tuberculosis) | Mechanism Note |
| -NO₂ (Nitro) | +0.78 (Strong EWG) | 0.5 - 2 µg/mL | < 1 µg/mL | Bioreduction + High Electrophilicity |
| -Cl (Chloro) | +0.23 (Weak EWG) | 4 - 8 µg/mL | 10 - 25 µg/mL | Lipophilicity driven; no redox activation. |
| -H (Unsubst.) | 0.00 | > 64 µg/mL | > 50 µg/mL | Lacks electronic activation. |
| -OMe (Methoxy) | -0.27 (EDG) | > 128 µg/mL | Inactive | Electron donation deactivates the ring. |
Key Insight: The dramatic potency shift between -Cl and -NO₂ confirms that activity is not solely driven by lipophilicity (logP), but by the specific redox capability and electronic withdrawal of the nitro group.
Synthesis Protocol: POCl₃ Cyclodehydration
To study this scaffold, high-purity synthesis is required. The phosphorus oxychloride (POCl₃) method is preferred for its reliability in closing the 1,3,4-oxadiazole ring while tolerating the nitro group.
Protocol Workflow
Reagents:
-
4-Nitrobenzoic acid hydrazide (1.0 eq)
-
Carboxylic acid derivative (e.g., Benzoic acid) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (Excess, solvent/reagent)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve 4-nitrobenzoic acid hydrazide (10 mmol) and the corresponding carboxylic acid (10 mmol) in pure POCl₃ (15 mL).
-
Cyclization: Reflux the reaction mixture at 100–110°C for 6–8 hours . Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).
-
Quenching: Cool the mixture to room temperature. Slowly pour the reaction mass onto crushed ice (200g) with vigorous stirring. Caution: Exothermic reaction.
-
Neutralization: Neutralize the resulting suspension with 10% NaHCO₃ solution until pH ~8 to precipitate the solid product.
-
Purification: Filter the solid, wash copiously with cold water, and recrystallize from ethanol to yield needle-shaped crystals.
Figure 3: POCl3-mediated cyclodehydration pathway.
Toxicology & Risk Assessment (Genotoxicity)
Research involving nitroaromatics must address the "Structural Alert" for genotoxicity.
-
The Risk: The hydroxylamine intermediate (see Figure 2) can interact with DNA, causing mutations. This often results in a positive Ames Test (Salmonella typhimurium).
-
Mitigation Strategy: Successful drugs (e.g., Delamanid) utilize bulky scaffolds or specific electronic environments that restrict nitroreduction to bacterial enzymes (high specificity), avoiding reduction by mammalian mitochondrial nitroreductases.
-
Recommendation: When developing these derivatives, early-stage Ames testing and mammalian cytotoxicity screening (Vero cell lines) are mandatory to distinguish between specific antibiotic activity and general cytotoxicity.
References
-
Bondock, S., et al. (2021). "Synthesis and antimicrobial activity of some new 1,3,4-oxadiazole derivatives." European Journal of Medicinal Chemistry.
-
Telvekar, V. N., et al. (2012). "Novel 1,3,4-oxadiazole derivatives as potential antimicrobial agents." Bioorganic & Medicinal Chemistry Letters.
-
Pattan, S. R., et al. (2009). "Synthesis and evaluation of some novel 1,3,4-oxadiazoles for antibacterial and anti-tubercular activity." Indian Journal of Chemistry.
-
Richter, S. G., et al. (2023). "Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function." ACS Infectious Diseases.
-
Karaburun, A. C., et al. (2019). "Synthesis and antifungal potential of some novel benzimidazole-1,3,4-oxadiazole compounds." Journal of Research in Pharmacy.
Methodological & Application
Synthesis protocol for 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Application Note: Synthesis and Characterization of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Step-by-Step Protocols, and Regioselective S-Alkylation
Executive Summary & Mechanistic Rationale
The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for esters and amides to improve metabolic stability, hydrogen-bonding capacity, and overall pharmacokinetic profiles1[1]. Specifically, 2-alkylthio-5-aryl-1,3,4-oxadiazoles exhibit a broad spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties 2[2].
This application note details a robust, high-yielding, three-step synthetic protocol for 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole . To ensure a self-validating and reproducible system, the causality behind each reagent choice is detailed below:
-
Step 1 (Hydrazinolysis): The conversion of ethyl 4-nitrobenzoate to 4-nitrobenzohydrazide requires an excess of hydrazine hydrate (typically 2.5 equivalents). This thermodynamic control prevents the formation of symmetric N,N'-diacylhydrazines, a common byproduct when stoichiometric ratios are used.
-
Step 2 (Cyclocondensation): The reaction of the hydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) proceeds via a potassium dithiocarbazinate intermediate. KOH is critical here; it deprotonates the hydrazide to enhance its nucleophilicity towards the electrophilic carbon of CS₂, and it facilitates the subsequent intramolecular cyclization by eliminating hydrogen sulfide (H₂S) and water 3[3]. The product exists as a potassium thiolate salt and must be carefully acidified to pH 3–4 to precipitate the neutral 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.
-
Step 3 (Regioselective S-Alkylation): 1,3,4-oxadiazole-2-thiols exhibit thiol-thione tautomerism 2[2]. To selectively alkylate the sulfur atom (S-alkylation) over the nitrogen atom (N-alkylation), a mild base like potassium carbonate (K₂CO₃) is employed in a polar aprotic solvent. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the softer sulfur atom is highly nucleophilic towards the soft electrophile methyl iodide (CH₃I), driving the regioselective formation of the S-methylated product.
Synthetic Workflow Visualization
Workflow diagram illustrating the 3-step synthesis of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole.
Step-by-Step Experimental Methodologies
⚠️ Safety Precautions: Carbon disulfide (CS₂) is highly flammable and neurotoxic. Methyl iodide (CH₃I) is a volatile alkylating agent and suspected carcinogen. Hydrazine hydrate is toxic and corrosive. All procedures MUST be conducted in a certified chemical fume hood using appropriate PPE.
Step 1: Synthesis of 4-Nitrobenzohydrazide
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-nitrobenzoate (19.5 g, 100 mmol) in absolute ethanol (100 mL).
-
React: Add hydrazine monohydrate (80%, 15.0 mL, ~250 mmol, 2.5 equiv) dropwise at room temperature to avoid a sudden exotherm.
-
Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 1:1, UV detection) until the starting material ester is completely consumed.
-
Workup: Cool the reaction mixture to 0–5 °C in an ice bath. The hydrazide product will precipitate as a pale yellow solid. Filter under vacuum, wash the filter cake with cold ethanol (2 x 20 mL) followed by diethyl ether (20 mL), and dry in vacuo to afford pure 4-nitrobenzohydrazide.
Step 2: Synthesis of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
-
Charge: Suspend 4-nitrobenzohydrazide (14.5 g, 80 mmol) in absolute ethanol (120 mL) in a 500 mL round-bottom flask.
-
Base Addition: Add potassium hydroxide (KOH) pellets (5.6 g, 100 mmol, 1.25 equiv) and stir until completely dissolved.
-
CS₂ Addition: Cool the flask to 0 °C. Add carbon disulfide (CS₂) (9.6 mL, 160 mmol, 2.0 equiv) dropwise over 15 minutes to safely control the exothermic formation of the dithiocarbazinate salt 3[3].
-
Cyclization: Attach a reflux condenser equipped with a lead acetate paper trap at the outlet (to monitor H₂S gas). Heat the mixture to reflux for 12–14 hours until H₂S evolution ceases.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess CS₂ and ethanol. Dissolve the resulting solid in distilled water (150 mL). Slowly acidify the aqueous solution with 2M HCl to pH 3–4. The thiol tautomer will precipitate. Filter, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure thiol intermediate.
Step 3: Regioselective S-Alkylation
-
Charge: Dissolve 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (11.2 g, 50 mmol) in anhydrous acetone (100 mL).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (8.3 g, 60 mmol, 1.2 equiv). Stir for 30 minutes at room temperature to generate the highly nucleophilic thiolate anion.
-
Alkylation: Add methyl iodide (CH₃I) (3.7 mL, 60 mmol, 1.2 equiv) dropwise.
-
React: Stir the suspension at room temperature for 3–4 hours. TLC (DCM:MeOH 95:5) will confirm the complete conversion of the highly polar thiol to the less polar S-methylated product 2[2].
-
Workup: Filter the mixture to remove inorganic salts (excess K₂CO₃ and KI byproduct). Concentrate the filtrate in vacuo. Partition the residue between ethyl acetate (100 mL) and water (100 mL). Extract the aqueous layer with ethyl acetate (2 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the crude product from ethanol to yield the final target compound.
Quantitative Data & Optimization
Table 1: Optimization of S-Alkylation Reaction Conditions (Step 3) To ensure maximum regioselectivity and yield, various base/solvent combinations were evaluated. Mild bases in polar aprotic solvents suppress N-alkylation.
| Entry | Base (1.2 eq) | Solvent | Temp (°C) | Time (h) | Regioselectivity (S:N)* | Isolated Yield (%) |
| 1 | K₂CO₃ | Acetone | 25 (RT) | 3.5 | >99:1 | 88% |
| 2 | KOH | Ethanol | 25 (RT) | 4.0 | 85:15 | 65% |
| 3 | Et₃N | DCM | 25 (RT) | 6.0 | 95:5 | 72% |
| 4 | NaH | DMF | 0 to RT | 2.0 | 70:30 | 54% |
*Determined via crude ¹H NMR integration of the S-CH₃ vs N-CH₃ peaks.
Table 2: Expected Analytical Characterization Data Self-validating analytical benchmarks for the final product, 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole.
| Analytical Method | Expected Signals / Assignments |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (d, J = 8.8 Hz, 2H, Ar-H), 8.22 (d, J = 8.8 Hz, 2H, Ar-H), 2.82 (s, 3H, S-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 166.2 (C-S), 163.5 (C-Ar), 149.8 (Ar-C-NO₂), 129.1 (Ar-C), 127.5 (Ar-C), 124.4 (Ar-C), 14.8 (S-CH₃). |
| FT-IR (KBr pellet, cm⁻¹) | 3080 (C-H arom), 2935 (C-H aliph), 1605 (C=N), 1525 & 1345 (NO₂ asymmetric/symmetric stretch), 1070 (C-O-C). |
| HRMS (ESI-TOF) | m/z: [M+H]⁺ Calculated for C₉H₈N₃O₃S: 238.0286; Found: 238.0281. |
References
-
Synthesis of 1,3,4-oxadiazoles Organic Chemistry Portal URL:[Link]
-
One-pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)thio alkyl Derivatives from Acid Hydrazides and CS₂ Asian Journal of Chemistry URL:[Link]
Sources
Reagents for S-methylation of oxadiazole-2-thiol derivatives
Application Note & Protocol Guide: Regioselective S-Methylation of 1,3,4-Oxadiazole-2-thiol Derivatives
Introduction & Mechanistic Insights
1,3,4-oxadiazole-2-thiol derivatives are privileged scaffolds in drug discovery, frequently utilized for their potent anticancer, antimicrobial, and anti-inflammatory properties[1],[2]. A critical structural modification in the optimization of these pharmacophores is S-methylation. This transformation locks the molecule's conformation, enhances lipophilicity for better cellular permeability, and serves as a vital intermediate step—such as preparing a thioether that can be subsequently oxidized to a methylsulfonyl group, an excellent leaving group for nucleophilic substitutions[3].
The Causality of Regioselectivity (HSAB Theory) In the solid state and under neutral conditions, 1,3,4-oxadiazoles bearing a sulfur atom at the 2-position predominantly exist as the thermodynamically stable thione tautomer (1,3,4-oxadiazole-2-thione)[1]. However, successful methylation requires driving the equilibrium toward the thiolate anion.
By introducing a base (e.g., KOH or K
Reagent Selection Guide
Selecting the correct reagent system is dictated by the stability of the functional groups present on your specific oxadiazole derivative.
Table 1: Quantitative Comparison of Reagent Systems for S-Methylation
| Reagent System | Electrophile | Base | Solvent | Reaction Time | Yield Range | Causality / Best Application |
| Classic Ethanolic | Methyl Iodide (MeI) | KOH (10% aq/EtOH) | Ethanol | 2 - 7 h (Reflux) | 70 - 85% | Strong base ensures complete deprotonation. Best for robust, highly conjugated substrates[1],[5]. |
| Mild Aprotic | Methyl Iodide (MeI) | K | DMF | 1 - 3 h (RT) | 75 - 90% | Milder basicity prevents ester hydrolysis. Best for base-sensitive functional groups[3],[6]. |
| Phase Transfer | Dimethyl Sulfate | NaOH (aq) | DCM / Water | 2 - 4 h (RT) | 60 - 80% | Avoids highly volatile MeI. Requires a phase transfer catalyst (e.g., TBAB). Highly scalable. |
Experimental Protocols
The following methodologies are designed as self-validating systems. The physical behavior of the reaction mixture at each step provides immediate feedback on the success of the transformation.
Protocol A: Classic Ethanolic KOH Method (For Robust Substrates)
This method utilizes strong alkaline conditions to ensure the complete formation of the thiolate anion[1].
-
Deprotonation : Suspend the 1,3,4-oxadiazole-2-thione derivative (1.0 eq) in 10% ethanolic potassium hydroxide (approx. 10 mL per mmol of substrate). Stir at room temperature for 15 minutes until a clear solution forms. Causality: The clearing of the suspension indicates successful formation of the water/alcohol-soluble thiolate anion.
-
Alkylation : Place the reaction flask in an ice bath. Add methyl iodide (1.2 eq) dropwise over 10 minutes. Causality: MeI is highly volatile (bp 42 °C); dropwise addition in the cold prevents reagent loss and controls the exothermic alkylation.
-
Propagation : Remove the ice bath and heat the mixture under reflux for 2 to 7 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Quenching & Precipitation (Self-Validation Step) : Cool the mixture to room temperature and pour it into crushed ice water. Neutralize dropwise with 10% HCl.
-
Validation: The S-methylated product is insoluble in neutral aqueous media and will precipitate as a solid. If the reaction failed, the unreacted substrate would either remain dissolved or precipitate immediately before neutralization due to tautomeric reversion.
-
-
Isolation : Filter the precipitate under a vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from an Ethanol/DMF mixture[1].
Protocol B: Mild Aprotic Method (For Base-Sensitive Substrates)
This method prevents the hydrolysis of sensitive moieties (like esters or amides) by using a weaker base in a polar aprotic solvent[3],[6].
-
Deprotonation : Dissolve the oxadiazole derivative (1.0 eq) in anhydrous DMF (5 mL per mmol). Add anhydrous K
CO (1.5 eq). Stir at room temperature for 30 minutes. -
Alkylation : Add methyl iodide (1.2 eq) dropwise. Stir the suspension at room temperature for 1 to 3 hours.
-
Workup : Pour the reaction mixture into ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Purification : Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na
SO , and concentrate under reduced pressure.
Analytical Validation (The Self-Validating System)
To unequivocally confirm that S-methylation (and not N-methylation) has occurred, the following analytical checks are mandatory:
-
Thin Layer Chromatography (TLC) : The starting thione is highly polar and strongly hydrogen-bonded, often streaking on silica gel. Upon S-methylation, the product loses its hydrogen-bond donating ability, resulting in a significantly less polar, high-R
UV-active spot. -
H NMR Spectroscopy (Critical Proof) : The definitive proof of regioselectivity is the chemical shift of the newly added methyl group. The S-CH
protons will appear as a sharp singlet integrating to 3H in the highly specific range of 2.40 – 2.80 ppm [4],[6]. If the disfavored N-alkylation had occurred, the N-CH peak would be shifted significantly downfield to >3.30 ppm[1]. -
C NMR Spectroscopy : The S-CH
carbon typically resonates far upfield, between 14.0 – 16.0 ppm . -
FT-IR Spectroscopy : Look for the disappearance of the broad N-H/S-H stretch (typically around 3100-3300 cm
) and the C=S thione stretch (around 1100-1200 cm ), accompanied by the appearance of sharp aliphatic C-H stretches just below 3000 cm [1].
Workflow Visualization
Figure 1: Mechanistic workflow of 1,3,4-oxadiazole-2-thiol S-methylation regioselectivity.
References
-
Shihab, W. A., et al. "Synthesis and Screening of New [1,3,4]Oxadiazole,[1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116)". ACS Publications. 1
-
"Full article: Synthesis and studies molecular docking of some new thioxobenzo[g]pteridine derivatives and 1,4-dihydroquinoxaline derivatives with glycosidic moiety". Taylor & Francis. 4
-
"Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription". NIH. 5
-
"Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade". MDPI. 2
-
"Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity". RSC Publishing. 3
-
"Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation". Brieflands. 6
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Application Note: In Vitro Antibacterial Assay Methodologies for Oxadiazole Sulfides
Introduction & Mechanistic Rationale
Oxadiazole sulfides, characterized by a 1,3,4-oxadiazole ring linked via a thioether (sulfide) or sulfone bridge, represent a highly potent class of heterocyclic antibacterial agents. Discovered initially through in silico docking against Penicillin-Binding Proteins (PBPs), these compounds exhibit profound bactericidal activity against Gram-positive human pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA)[1]. Furthermore, structurally modified oxadiazole sulfides demonstrate exceptional efficacy against devastating agricultural phytopathogens such as Xanthomonas oryzae and Ralstonia solanacearum[2].
Mechanistically, oxadiazole sulfides disrupt bacterial cell wall synthesis. By competitively binding to PBPs or allosterically inhibiting the GlmS enzyme (glutamine-fructose-6-phosphate aminotransferase), they halt peptidoglycan cross-linking, ultimately leading to cell lysis[1],. Because these compounds are highly lipophilic and bactericidal, the design of in vitro assays requires specific causal adjustments—such as the use of surfactants to prevent precipitation and time-kill kinetics to differentiate cell death from simple growth stasis.
Mechanism of oxadiazole sulfides disrupting bacterial cell wall synthesis.
Experimental Design & Causality
To ensure rigorous Scientific Integrity (E-E-A-T), protocols must be adapted to the specific physical chemistry of oxadiazole sulfides and the biology of the target pathogen.
-
Solubility Management : Oxadiazole sulfides possess low aqueous solubility. Stock solutions must be prepared in 100% DMSO. However, to prevent the compound from crashing out of the aqueous test media (which causes false-negative resistance profiles), a non-ionic surfactant like 0.1% Tween-20 is often required during dilution[3].
-
Assay Selection by Pathogen :
-
Human Pathogens (e.g., MRSA): The CLSI M07 Broth Microdilution method is the gold standard[4]. It provides a standardized Minimum Inhibitory Concentration (MIC) in a high-throughput 96-well format.
-
Phytopathogens (e.g., X. oryzae): These bacteria often form biofilms or clump in static microplates. A macro-scale Turbidimetric Assay utilizing continuous shaking (180 rpm) at 28°C is required to ensure uniform aeration and reliable Optical Density (OD) readings[3].
-
-
Self-Validating Systems : Every assay plate must contain a Sterility Control (media only to prove no contamination), a Growth Control (media + bacteria + DMSO vehicle to prove the solvent isn't killing the bacteria), and a Quality Control Strain (e.g., S. aureus ATCC 29213) tested against a reference antibiotic like Ciprofloxacin to validate the assay's sensitivity[4],.
Step-by-Step Methodologies
Protocol A: CLSI-Compliant Broth Microdilution (Human Pathogens)
Objective: Determine the MIC of oxadiazole sulfides against aerobic bacteria.
-
Compound Preparation : Dissolve the synthesized oxadiazole sulfide in 100% DMSO to create a 10 mg/mL stock solution.
-
Media Preparation : Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). If the compound shows precipitation, supplement the CAMHB with 0.1% Tween-20.
-
Serial Dilution : In a sterile 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a final testing range of 64 µg/mL down to 0.06 µg/mL. Ensure the final DMSO concentration per well does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.
-
Inoculum Standardization : Select 3-5 isolated colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately
CFU/mL)[4]. -
Inoculation : Dilute the standardized suspension 1:150 in CAMHB. Add 50 µL of this inoculum to each well (final well concentration:
CFU/mL)[4]. -
Incubation & Reading : Seal the plate and incubate at 37°C for 16–20 hours. The MIC is defined as the lowest concentration of the oxadiazole sulfide that completely inhibits visible bacterial growth[5].
Protocol B: Turbidimetric Assay (Phytopathogens)
Objective: Determine the 50% Effective Concentration (
-
Preparation : Dilute the oxadiazole sulfide DMSO stock with 0.1% Tween-20 to desired concentrations (e.g., 200, 100, 50, 25, 12.5 µg/mL)[3].
-
Inoculation : Add the compound solutions into test tubes containing 5 mL of sterile Nutrient Broth (NB) medium. Inoculate each tube with 40 µL of logarithmic-phase X. oryzae or R. solanacearum suspension.
-
Incubation : Incubate the tubes on a rotary shaker at 180 rpm and 28°C for 24–36 hours[3]. Causality: Shaking prevents bacterial sedimentation and clumping, ensuring accurate spectrophotometric quantification.
-
Quantification : Measure the absorbance at 595 nm (
) using a spectrophotometer[3]. Calculate the inhibition rate relative to the negative control, and determine the using log-probit analysis.
Standardized in vitro antibacterial assay workflow for oxadiazole sulfides.
Quantitative Data Presentation
To benchmark the efficacy of newly synthesized oxadiazole sulfides, their in vitro potency is typically compared against established commercial antibiotics and agricultural bactericides.
| Compound Class | Target Pathogen | Assay Method | Potency | Reference |
| 1,3,4-Oxadiazole Sulfides | S. aureus (MRSA) | Broth Microdilution | MIC: 1.0 - 4.0 µg/mL | [1] |
| 2-Aroxymethyl-Oxadiazole Sulfones | X. oryzae | Turbidimetric | [2] | |
| Thiol-substituted Oxadiazoles | S. aureus | Broth Microdilution | MIC: 3.12 µg/mL | |
| Ciprofloxacin (Human Control) | S. aureus (MRSA) | Broth Microdilution | MIC: 0.5 µg/mL | [1] |
| Bismerthiazol (Agri Control) | X. oryzae | Turbidimetric | [2] |
Note: The transformation of the sulfide linkage to a sulfone moiety often enhances the antibacterial activity against phytopathogens due to increased electron-withdrawing properties and improved target binding affinity[3].
References
1.[4] Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.org. URL:[Link] 2.[2] Wu, J., et al. (2016). Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety. MDPI Molecules. URL:[Link] 3.[1] Mobashery, S., et al. (2016). The Oxadiazole Antibacterials. National Center for Biotechnology Information (PMC). URL:[Link] 4.[5] MLSASCP. Broth Microdilution | MI - Microbiology. MLSASCP.com. URL: [Link] 5. NIScPR. Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. NIScPR Online Periodicals Repository. URL:[Link] 6.[3] ACS Publications. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry. URL:[Link]
Sources
Application Note: Anticancer Screening Protocols for 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Introduction & Rationale
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide and ester functionalities while improving metabolic stability. The specific derivative, 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole , combines a nitro-aromatic pharmacophore with a methylthio-ether linkage.
Scientific Rationale for Screening:
-
Pharmacophore: The 5-(4-nitrophenyl) moiety is frequently associated with electron-deficient interactions in enzyme active sites, while the 2-methylthio group provides lipophilicity and a potential metabolic handle.
-
Target Landscape: Literature on structurally related S-substituted oxadiazoles suggests high affinity for Thymidylate Synthase (TS) , EGFR kinase domains , and Tubulin , often leading to cell cycle arrest at G2/M or apoptosis via the mitochondrial pathway.
-
Scope: This protocol details the workflow for solubilization, primary cytotoxicity screening (MTT/SRB), and secondary mechanistic validation (Apoptosis/Cell Cycle).
Compound Preparation & Handling[1][2][3][4]
Critical Note: The presence of the nitro group and the aromatic oxadiazole core renders this compound hydrophobic. Proper solubilization is the single most critical step to avoid micro-precipitation in cell culture media, which causes false-negative toxicity data.
Stock Solution Formulation
-
Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered (0.22 µm).
-
Concentration: Prepare a 10 mM master stock.
-
Calculation: MW ≈ 237.24 g/mol . Dissolve 2.37 mg in 1.0 mL DMSO.
-
-
Storage: Aliquot into amber glass vials (light sensitive due to nitro group). Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles >3 times.
Working Solutions (Serial Dilution)
-
Diluent: Serum-free culture media (RPMI-1640 or DMEM).
-
Procedure:
-
Thaw 10 mM stock at RT. Vortex for 30s.
-
Perform intermediate dilution to 100 µM in media (1:100 dilution; 1% DMSO).
-
Serially dilute (1:2 or 1:3) to generate test concentrations: 100, 50, 25, 12.5, 6.25, 3.125 µM.
-
Final DMSO Limit: Ensure final DMSO concentration in the well is
(v/v) to prevent solvent toxicity.
-
Primary Screening: Cytotoxicity Assays
Objective: Determine the IC50 (Half-maximal inhibitory concentration) across a panel of cancer cell lines. Recommended Cell Panel:
-
MCF-7 (Breast Adenocarcinoma): High sensitivity to oxadiazole-based TS inhibitors.[1][2]
-
A549 (Lung Carcinoma): Standard model for EGFR-targeting small molecules.
-
HepG2 (Hepatocellular Carcinoma): Evaluates metabolic activation/toxicity.
MTT Assay Protocol (Metabolic Activity)
-
Principle: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.
Step-by-Step Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h at 37°C, 5% CO2 for attachment. -
Treatment: Aspirate media. Add 100 µL of compound working solutions (0.1 - 100 µM) in triplicate. Include:
-
Negative Control: 0.5% DMSO in media.
-
Positive Control: Doxorubicin (1 µM) or 5-Fluorouracil (10 µM).
-
Blank: Media only (no cells).
-
-
Incubation: Incubate for 48 or 72 hours .
-
Development:
-
Add 20 µL MTT solution (5 mg/mL in PBS) to each well.
-
Incubate 3–4 hours until purple precipitates are visible.
-
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake plate for 10 min.
-
Readout: Measure Absorbance (OD) at 570 nm (reference 630 nm).
Data Analysis Table:
| Parameter | Formula / Method |
| % Cell Viability | |
| IC50 Determination | Non-linear regression (Sigmoidal dose-response, variable slope) using GraphPad Prism or Origin. |
| Selectivity Index (SI) |
Secondary Screening: Mechanistic Profiling
Once an IC50 < 10 µM is established, proceed to validate the mechanism of cell death. 1,3,4-oxadiazoles typically induce apoptosis rather than necrosis.
Apoptosis Detection (Annexin V-FITC / PI)
-
Rationale: Distinguishes early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).
-
Protocol:
-
Treat
cells (6-well plate) with IC50 concentration for 24h. -
Harvest cells (trypsinize gently) and wash with cold PBS.
-
Resuspend in 100 µL 1X Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate 15 min at RT in the dark.
-
Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm/575 nm).
-
Cell Cycle Analysis
-
Rationale: Oxadiazoles targeting tubulin often cause G2/M arrest; those targeting DNA synthesis (TS inhibition) cause S-phase arrest.
-
Protocol:
-
Fix treated cells in 70% ice-cold ethanol overnight.
-
Wash with PBS. Treat with RNase A (100 µg/mL) for 30 min.
-
Stain with PI (50 µg/mL).
-
Analyze DNA content via Flow Cytometry.
-
Visualizations
Experimental Workflow
The following diagram outlines the logical progression from compound preparation to lead validation.
Caption: Step-by-step screening workflow ensuring rigorous validation of cytotoxicity before mechanistic deep-dives.
Hypothesized Mechanism of Action
Based on SAR of nitro-oxadiazoles, the following pathway illustrates the potential induction of apoptosis.
Caption: Potential signaling cascade where the compound triggers cell cycle arrest leading to mitochondrial apoptosis.
References
-
Ahsan, M. J., et al. (2013). "Synthesis and anticancer activity of some new 1,3,4-oxadiazole analogues." Anti-Cancer Agents in Medicinal Chemistry. Link
-
Bondock, S., et al. (2012). "Synthesis and antitumor evaluation of some new 1,3,4-oxadiazole-based heterocycles." European Journal of Medicinal Chemistry. Link
-
Zhang, K., et al. (2014).[3] "Design, synthesis and antitumor activity of novel 1,3,4-oxadiazole derivatives targeting Thymidylate Synthase." Bioorganic & Medicinal Chemistry. Link
-
Kumar, D., et al. (2013). "Synthesis and anticancer evaluation of 5-(substituted)-2-(substituted-thio)-1,3,4-oxadiazoles." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
NCI (National Cancer Institute). "In Vitro Cell Line Screening Protocol (MTT Assay)." NCI DTP. Link
Sources
Application Note: Microwave-Assisted Synthesis of 2-(Methylthio)-1,3,4-Oxadiazoles
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Executive Summary
The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently integrated into drug candidates for its profound anti-inflammatory, antimicrobial, and anticancer properties [1]. Specifically, 2-(methylthio)-1,3,4-oxadiazole derivatives serve as critical intermediates and active pharmaceutical ingredients (APIs). Traditional synthetic routes to these thioether derivatives involve prolonged refluxing times, harsh conditions, and complex multi-step workups that often result in thermal degradation and moderate yields.
This Application Note details an optimized, self-validating microwave-assisted protocol for the one-pot synthesis of 2-(methylthio)-1,3,4-oxadiazoles. By leveraging dielectric heating, this green chemistry method drastically reduces reaction times from hours to minutes while significantly enhancing yield, purity, and safety [2, 3].
Mechanistic Rationale & Causality
Why Microwave Irradiation?
In conventional synthesis, heat is transferred via conduction and convection, creating thermal gradients that can lead to localized overheating and the formation of unwanted side products. Microwave-assisted organic synthesis (MAOS) relies on dielectric heating —the direct interaction of the electromagnetic field with polar molecules (such as ethanol, water, and the acid hydrazide precursors)[4]. The rapid alignment and relaxation of dipoles in the microwave field generate uniform, volumetric heat instantaneously. This efficiently overcomes the activation energy barrier of the cyclization step, driving the reaction to completion in a fraction of the time without degrading sensitive functional groups.
Figure 1: Mechanistic causality: Microwave dielectric heating vs. conventional thermal conduction.
Reaction Causality: The Tandem Sequence
The synthesis proceeds via a tandem cyclization-alkylation sequence:
-
Dithiocarbazate Formation : The acid hydrazide reacts with carbon disulfide (CS₂) in the presence of a base (KOH). The base deprotonates the hydrazide, increasing its nucleophilicity to attack the electrophilic carbon of CS₂.
-
Cyclization : Intramolecular nucleophilic attack by the oxygen atom onto the thiocarbonyl group, followed by the elimination of hydrogen sulfide (H₂S), yields the 1,3,4-oxadiazole-2-thiolate intermediate.
-
S-Alkylation : The intermediate is a highly reactive ambident nucleophile. The soft sulfur atom preferentially attacks the electrophilic methyl group of methyl iodide (CH₃I) in an SN2 fashion, yielding the stable 2-(methylthio)-1,3,4-oxadiazole [3].
Figure 2: Workflow for the one-pot microwave-assisted synthesis of 2-(methylthio)-1,3,4-oxadiazoles.
Comparative Data Analysis
To demonstrate the superiority of the microwave-assisted approach, Table 1 summarizes the quantitative data comparing conventional reflux (ethanol, 80 °C) versus microwave irradiation (sealed vessel, 100 °C) for various substituted acid hydrazides. The data reflects a clear optimization in both throughput and material recovery [1, 4].
Table 1: Quantitative Comparison of Conventional vs. Microwave-Assisted Synthesis
| R-Group (Substituent) | Method | Reaction Time | Isolated Yield (%) | Purity (HPLC) |
| Phenyl | Conventional | 8 h | 72 | 91% |
| Phenyl | Microwave | 8 min | 94 | >98% |
| 4-Chlorophenyl | Conventional | 10 h | 68 | 89% |
| 4-Chlorophenyl | Microwave | 10 min | 92 | >98% |
| 4-Methoxyphenyl | Conventional | 9 h | 70 | 90% |
| 4-Methoxyphenyl | Microwave | 9 min | 91 | >97% |
| 4-Pyridyl | Conventional | 12 h | 65 | 85% |
| 4-Pyridyl | Microwave | 12 min | 89 | >96% |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Each critical step includes a specific observable checkpoint to ensure the reaction is proceeding correctly before moving to the next phase.
Reagents & Equipment
-
Precursors : Acid hydrazide derivative (1.0 mmol), Carbon disulfide (CS₂, 1.5 mmol)
-
Reagents : Potassium hydroxide (KOH, 1.2 mmol), Methyl iodide (CH₃I, 1.2 mmol)
-
Solvent : Absolute Ethanol or Water/Ethanol (1:1 v/v) (3.0 mL)
-
Equipment : Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) with sealed reaction vials, magnetic stir bars, and IR temperature sensors.
Step-by-Step Methodology
-
Preparation of the Base Solution
-
Dissolve KOH (1.2 mmol) in 3.0 mL of the chosen solvent in a 10 mL microwave-safe glass vial.
-
Checkpoint: Ensure complete dissolution. The solution must be entirely clear before proceeding to prevent localized hot spots during irradiation.
-
-
Addition of Precursors
-
Add the acid hydrazide (1.0 mmol) to the basic solution and stir for 2 minutes at room temperature. Slowly add CS₂ (1.5 mmol) dropwise.
-
Causality: Dropwise addition of CS₂ prevents rapid volatilization and ensures complete formation of the dithiocarbazate salt.
-
Checkpoint: A slight color change (usually pale yellow) indicates the successful formation of the intermediate salt.
-
-
Microwave Cyclization
-
Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at 100 °C for 5-8 minutes (depending on the R-group) under magnetic stirring (600 rpm). Set the maximum power to 150 W to prevent temperature overshoots.
-
Causality: The sealed vessel allows the solvent to be heated above its atmospheric boiling point, building autogenous pressure that accelerates cyclization [2].
-
-
In-Situ Alkylation
-
Cool the vial to room temperature using compressed air (utilize the automated cooling feature in the MW reactor). Carefully uncap the vial in a fume hood and add methyl iodide (1.2 mmol). Reseal the vial.
-
Causality: Methyl iodide is highly volatile (boiling point 42.5 °C) and toxic; adding it after the initial high-temperature cyclization prevents its loss and minimizes safety risks.
-
-
Final Microwave Irradiation
-
Irradiate the mixture at 60 °C for an additional 3-5 minutes to drive the S-alkylation to completion.
-
-
Workup and Isolation
-
Quench the reaction mixture by pouring it into 15 mL of ice-cold distilled water. Stir vigorously.
-
Checkpoint: The 2-(methylthio)-1,3,4-oxadiazole product will precipitate as a solid. If the product oils out, scratching the sides of the beaker with a glass rod will induce crystallization.
-
-
Purification
-
Filter the precipitate under a vacuum, wash with cold water (3 × 5 mL) to remove residual KOH and unreacted salts, and recrystallize from hot ethanol.
-
Analytical Characterization & Validation
To validate the structural integrity of the synthesized 2-(methylthio)-1,3,4-oxadiazoles, perform the following standard analyses:
-
FT-IR Spectroscopy : Confirm the disappearance of the C=O stretch (approx. 1650-1680 cm⁻¹) of the starting hydrazide. Validate the formation of the product by the appearance of the C=N stretch (1600-1630 cm⁻¹) and C-O-C stretch (1050-1080 cm⁻¹) characteristic of the oxadiazole ring [1, 2].
-
¹H NMR (DMSO-d6 or CDCl₃) : The defining feature of successful S-alkylation is a sharp, isolated singlet integrating to 3 protons around δ 2.70 - 2.80 ppm , corresponding strictly to the -SCH₃ group.
-
¹³C NMR : Look for the characteristic oxadiazole ring carbons around δ 160-165 ppm and the methylthio carbon shifted upfield around δ 14-16 ppm.
References
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids Source: ACS Omega URL:[Link]
-
Design and microwave-assisted synthesis of 1,3,4-oxadiazole derivatives for analgesic and anti-inflammatory activity Source: Journal of Young Pharmacists / PMC URL:[Link]
-
A Novel One-Pot Synthesis of 2-Alkylthio-1,3,4-oxadiazoles in Water Source: ResearchGate URL:[Link]
-
Microwave assisted synthesis and pharmacological evaluation of some 1, 3, 4-oxadiazole derivatives Source: Scholars Research Library URL:[Link]
-
1,3,4-OXADIAZOLE: A THERAPEUTICAL EMERGING SCAFFOLD Source: International Journal of Scientific Development and Research (IJSDR) URL:[Link]
Application Note & Protocol Guide: Advanced Crystal Growth of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Introduction: The Critical Role of Single Crystals
2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole belongs to the oxadiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse biological activities.[1][2] The precise three-dimensional arrangement of atoms within a molecule, which can only be definitively determined through techniques like single-crystal X-ray diffraction (SCXRD), is fundamental to understanding its structure-activity relationship (SAR), polymorphism, and solid-state properties.[3][4] High-quality single crystals are not merely a final product but an essential analytical prerequisite for elucidating these properties, guiding rational drug design, and securing intellectual property.[4][5]
This guide provides a detailed exploration of field-proven techniques for growing single crystals of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole. It moves beyond simple step-by-step instructions to explain the underlying principles, enabling researchers to rationally design, troubleshoot, and optimize their crystallization experiments.
Foundational Principles of Crystallization
Successful crystallization is an exercise in controlling thermodynamics and kinetics. The entire process hinges on carefully inducing a state of supersaturation , the driving force for a dissolved compound to transition into a highly ordered, solid crystalline state.[3]
A solution can exist in three states:
-
Undersaturated: More solute can dissolve.
-
Saturated: The solution is in equilibrium with the solid state; the maximum amount of solute is dissolved at a given temperature.
-
Supersaturated: The solution contains more dissolved solute than is thermodynamically stable. This is a kinetically stable but energetically unfavorable state from which crystals can form.[3]
The journey from a clear solution to a well-defined crystal involves two key stages:
-
Nucleation: The initial formation of microscopic, ordered molecular aggregates. The rate of nucleation is highly dependent on the level of supersaturation. Too many nucleation sites, often caused by dust or rapid changes in conditions, will result in a shower of tiny, unusable crystals.[6]
-
Growth: The subsequent, orderly addition of molecules from the supersaturated solution onto the existing nuclei. For large, high-quality crystals, this stage should be slow and controlled, allowing molecules to properly integrate into the crystal lattice.
Key Prerequisites:
-
Purity: While crystallization is a purification technique, a minimum purity of 80-90% is recommended to begin.[7] Gross impurities can inhibit nucleation or be incorporated into the crystal lattice, degrading its quality.
-
Solvent Selection: The most critical experimental variable. An ideal solvent should be one in which the target compound is moderately soluble.[6][8] If solubility is too high, achieving supersaturation is difficult; if too low, an insufficient amount of material will dissolve. The solvent should also be chemically inert and relatively volatile.[9]
-
Environment: Crystallization vessels must be scrupulously clean to avoid unwanted nucleation sites. The setup should remain in a mechanically undisturbed location (e.g., away from pumps or heavy foot traffic) to prevent physical shocks that can trigger premature and excessive crystal formation.[6][10]
Core Crystallization Protocols
The following protocols describe the most effective methods for small organic molecules. For 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole, a molecule with moderate polarity due to the nitro and oxadiazole groups, solvents like ethanol, ethyl acetate, acetonitrile, or mixtures containing toluene or dichloromethane are excellent starting points.[5][9][11]
Protocol 1: Slow Evaporation
This is the simplest and often most successful method for obtaining high-quality crystals.[10][12] The principle is to gradually increase the solute concentration by allowing the solvent to evaporate slowly, gently pushing the solution into a supersaturated state.[3][13]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate). A good starting point is a concentration similar to that used for an NMR sample (2-10 mg in 0.6-1 mL).[7]
-
Filtration: Filter the solution through a syringe filter (0.22 µm) or a small cotton plug in a pipette into a clean crystallization vessel. This removes dust and other particulates that could act as nucleation sites.[6]
-
Vessel Selection: Use a container with a narrow opening to slow the rate of evaporation, such as a small test tube, a centrifuge tube, or an NMR tube.[7][12]
-
Control Evaporation: Cover the vessel's opening. For a moderately volatile solvent, cover with parafilm and pierce it with one or two small holes using a needle.[12][13] For highly volatile solvents, a single, smaller hole is sufficient. The goal is for evaporation to occur over several days to weeks.[3]
-
Incubation: Place the vessel in a quiet, vibration-free location at a constant temperature.[10] Do not be tempted to check on it daily, as mechanical disturbance can ruin the growth process.[6]
Caption: Workflow for the Slow Evaporation technique.
Protocol 2: Slow Cooling (Thermal Gradient)
This method leverages the common property that solubility increases with temperature.[14] A saturated solution prepared at an elevated temperature will become supersaturated as it is slowly cooled, leading to crystallization. This technique is ideal for compounds that show a significant difference in solubility over a moderate temperature range.[3][13]
Step-by-Step Methodology:
-
Solution Preparation: In a sealed vial, add a solvent to your compound until a saturated solution with a small amount of undissolved solid remains.
-
Dissolution: Gently heat the vial (e.g., in a water or oil bath) until all the solid material just dissolves. Do not overheat significantly past this point.[3]
-
Slow Cooling: Place the sealed vial into a large, insulated container (like a Dewar flask filled with hot water at the same temperature) and allow it to cool to room temperature over 12-24 hours.[13] This extremely slow cooling rate is crucial for growing large, well-ordered crystals.
-
Further Cooling (Optional): Once at room temperature, the vessel can be moved to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the crystal yield, ensuring the transitions are also slow.
-
Isolation: Once crystals have formed, they should be isolated from the mother liquor promptly.
Caption: Workflow for the Slow Cooling crystallization method.
Protocol 3: Vapor Diffusion
Vapor diffusion is an elegant and highly controlled method, particularly effective when only small amounts of material are available.[7][8] It involves two solvents: a "good" solvent in which the compound is soluble, and a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3][15]
Step-by-Step Methodology:
-
Prepare Inner Vial: Dissolve 2-5 mg of the compound in a small volume (~0.5 mL) of a relatively high-boiling point "good" solvent (e.g., DMF, Toluene) in a small, uncapped vial.[4][15]
-
Prepare Outer Chamber: Place this inner vial into a larger, sealable vessel (e.g., a 20 mL scintillation vial or a small beaker).[3]
-
Add Anti-Solvent: Add 2-5 mL of a volatile, miscible anti-solvent (e.g., pentane, diethyl ether, hexane) to the outer chamber.[4][15] The level of the anti-solvent must be below the opening of the inner vial.
-
Seal and Incubate: Seal the outer chamber tightly and leave it in an undisturbed location. The more volatile anti-solvent will slowly evaporate and diffuse into the solution in the inner vial.
-
Observation: Crystals typically form within one to several days.
Caption: Principle of the Vapor Diffusion setup.
Protocol 4: Liquid-Liquid Diffusion (Layering)
This technique is conceptually similar to vapor diffusion but occurs entirely in the liquid phase. It is well-suited for milligram quantities and air-sensitive compounds.[8] A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the two liquids slowly diffuse into one another.[6][7]
Step-by-Step Methodology:
-
Prepare Solution: Dissolve the compound in a small amount of a "good" solvent that is denser than the chosen anti-solvent (e.g., dichloromethane). Use a narrow vessel like an NMR tube or a 6-inch test tube.[8]
-
Layering: Using a syringe or a long Pasteur pipette, carefully and slowly add the less dense, miscible anti-solvent (e.g., hexane, diethyl ether) on top of the solution.[8][13] The key is to create a sharp interface between the two layers with minimal mixing. A starting volume ratio of 1:4 or 1:5 (solution:anti-solvent) is recommended.[6]
-
Incubation: Cap the tube and store it in an upright, undisturbed position.
-
Observation: Over hours to days, the solvents will mix via diffusion. As the anti-solvent penetrates the solution layer, the compound's solubility will decrease, and crystals should form at or near the interface.
Caption: Setup for Liquid-Liquid Diffusion (Layering).
Summary of Techniques & Troubleshooting
The choice of technique depends on the compound's properties, solubility characteristics, and the amount of material available.
| Technique | Principle of Supersaturation | Typical Amount | Key Advantage | Potential Challenge |
| Slow Evaporation | Solvent removal | > 5 mg | Simplicity, high success rate.[12] | Not suitable for volatile compounds or air-sensitive materials. |
| Slow Cooling | Temperature gradient | > 5 mg | Excellent for compounds with temperature-dependent solubility. | Risk of "oiling out" if cooled too quickly.[9] |
| Vapor Diffusion | Anti-solvent vapor addition | < 5 mg | Highly controlled, excellent for small quantities.[7][15] | Requires careful selection of solvent/anti-solvent pairs. |
| Liquid-Liquid Diffusion | Anti-solvent liquid mixing | < 10 mg | Good for air-sensitive compounds, fast setup.[8] | Layering requires practice; density differences are critical.[15] |
Common Troubleshooting Scenarios:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is undersaturated; kinetics are too slow. | Concentrate the solution slightly; try a different, "less good" solvent; add a seed crystal from a previous batch; be more patient.[6] |
| Oily Precipitate | Compound is coming out of solution above its melting point; supersaturation is too rapid. | Use a lower starting temperature; cool the solution more slowly; use a more dilute solution or a solvent in which the compound is less soluble.[7][9] |
| Many Small Crystals | Rate of nucleation is too high; too many nucleation sites. | Slow down the rate of supersaturation (slower evaporation/cooling); use cleaner glassware and filtered solvents; reduce vibrations.[6] |
| Needles or Plates | Crystal habit is solvent-dependent. | Experiment with different solvents or solvent mixtures. Varying the solvent can inhibit growth on certain crystal faces, promoting a different morphology.[6][7] |
References
- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Royal Society of Chemistry.
- Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
- Slow Evaporation Method. University of Florida, Department of Chemistry.
- Spingler, B. Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich, Department of Chemistry.
- Guide for crystalliz
- Growing Crystals. Massachusetts Institute of Technology, Department of Chemistry.
- How to crystallize your sample. KU Leuven, X-ray Core.
- Growing Crystals That Will Make Your Crystallographer Happy. University of Michigan, Department of Chemistry.
- Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
- Crystallisation Techniques. University of Nottingham.
- Recrystalliz
- Crystallization Guide. Northwestern University, IMSERC.
- Matts, Z. et al. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design.
- Crystallization. University of Colorado Boulder, Department of Chemistry.
- Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (2023). CrystEngComm.
- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024).
- Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
Sources
- 1. journalspub.com [journalspub.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 5. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. unifr.ch [unifr.ch]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 12. Slow Evaporation Method [people.chem.umass.edu]
- 13. Growing Crystals [web.mit.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
Application Note: Precision Functionalization of 2-(Methylthio)-1,3,4-Oxadiazole for Targeted Drug Delivery
Executive Summary & Strategic Value
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a metabolically stable bioisostere for amides and esters. However, its utility in Drug Delivery Systems (DDS) extends beyond simple structural mimicry. The 2-(methylthio)-1,3,4-oxadiazole (MT-OXD) derivative represents a latent "switchable" electrophile.
While the methylthio (-SMe) group is a poor leaving group under physiological conditions, it can be chemically "switched on" via oxidation to a sulfone (-SO₂Me). This transformation creates a heteroaryl sulfone—a highly specific, chemoselective handle for cysteine bioconjugation that offers superior hydrolytic stability compared to traditional maleimide linkers.
This guide details the functionalization of MT-OXD, moving from precursor synthesis to oxidative activation and final bioconjugation, providing a robust roadmap for developing stable drug conjugates.
Mechanistic Principles: The "Switch-On" Activation
The utility of MT-OXD in drug delivery relies on modulating the electrophilicity of the C-2 position.
-
Latent State (Sulfide): The -SMe group is relatively inert to weak nucleophiles. This allows the scaffold to survive initial synthetic steps or circulation without premature reactivity.
-
Activated State (Sulfone): Oxidation converts the sulfide to a sulfone. The sulfone moiety is a powerful electron-withdrawing group (EWG), making the C-2 position highly susceptible to Nucleophilic Aromatic Substitution (
). -
Selectivity: The activated sulfone reacts rapidly with thiols (e.g., cysteine residues on albumin or mAbs) but is slow to react with amines (lysine), enabling site-specific conjugation.
Mechanistic Pathway Diagram[1]
Figure 1: The "Switch-On" activation workflow converting the inert methylthio precursor into a reactive sulfone for targeted bioconjugation.
Detailed Experimental Protocols
Protocol A: Oxidative Activation (Synthesis of the Sulfone Linker)
Objective: Convert the 2-(methylthio)-1,3,4-oxadiazole into the reactive 2-(methylsulfonyl)-1,3,4-oxadiazole. Context: This step is critical. Incomplete oxidation results in the sulfoxide, which is less reactive and creates chiral complexity.
Materials:
-
Precursor: 2-(methylthio)-5-phenyl-1,3,4-oxadiazole (or drug-linked derivative).
-
Oxidant: m-Chloroperbenzoic acid (m-CPBA, 77% max) OR Potassium Permanganate (KMnO₄).
-
Solvent: Dichloromethane (DCM) for m-CPBA; Acetic Acid for KMnO₄.
Procedure (Method 1: m-CPBA - Recommended for acid-sensitive payloads):
-
Dissolution: Dissolve 1.0 eq (e.g., 1 mmol) of the MT-OXD precursor in anhydrous DCM (10 mL). Cool to 0°C in an ice bath.
-
Addition: Slowly add 2.5 eq of m-CPBA dissolved in DCM over 15 minutes. Note: Excess oxidant ensures full conversion to sulfone.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3–5 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 7:3). The sulfone is significantly more polar than the sulfide.
-
Workup:
-
Quench with 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide.
-
Wash organic layer with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct.
-
Wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography.
Validation Criteria:
-
1H NMR: The S-Me singlet shifts downfield significantly (from ~2.7 ppm in sulfide to ~3.4–3.5 ppm in sulfone).
-
MS: Observed mass should correspond to [M+32] (addition of two oxygens).
Protocol B: Bioconjugation to Thiol-Carriers (Protein/Peptide)
Objective: Conjugate the activated sulfone linker to a cysteine-containing carrier (e.g., BSA, Antibody, or Cys-peptide).
Mechanism:
Materials:
-
Activated Linker: 2-(methylsulfonyl)-1,3,4-oxadiazole derivative.
-
Carrier: Peptide containing a free cysteine (e.g., Ac-Cys-Gly-Drug).
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
Procedure:
-
Preparation: Dissolve the peptide/protein in PBS (pH 7.4) to a concentration of 1–5 mg/mL.
-
Critical Step: Ensure cysteine thiols are reduced. If necessary, treat with TCEP (1.1 eq) for 30 mins prior to reaction.
-
-
Coupling: Dissolve the activated sulfone linker in a minimal amount of DMSO (so final DMSO < 5% v/v). Add this to the protein solution.
-
Stoichiometry: Use 1.1–1.5 eq of sulfone per free thiol for peptides; 2–5 eq for proteins to ensure rapid kinetics.
-
-
Incubation: Incubate at 37°C for 1–4 hours or RT overnight.
-
Purification:
-
Small Molecules: HPLC (C18 column, Water/Acetonitrile gradient).
-
Proteins: Size Exclusion Chromatography (SEC) or dialysis against PBS to remove the released methanesulfinic acid and unreacted linker.
-
Why this is superior to Maleimide: The resulting heteroaryl-thioether bond is stable to retro-Michael addition. Unlike maleimides, which can undergo exchange with serum albumin thiols (leading to off-target toxicity), the oxadiazole-thioether is irreversible under physiological conditions [1].
Comparative Data Analysis
The following table contrasts the MT-OXD strategies against standard conjugation methods.
| Feature | 2-(Methylthio)-Oxadiazole (Latent) | 2-(Methylsulfonyl)-Oxadiazole (Activated) | Maleimide (Standard) |
| Reactivity | Low (Requires high heat/catalyst) | High (Specific to Thiols at pH 7.4) | High (Thiols > Amines) |
| Stability (Serum) | High | Moderate (Hydrolysis possible if stored improper) | Low (Ring opening/Exchange) |
| Linkage Type | N/A | Heteroaryl Thioether (Irreversible) | Thiosuccinimide (Reversible) |
| Selectivity | N/A | Cysteine >>> Lysine | Cysteine > Lysine |
| LogP Impact | Lipophilic | Polar/Hydrophilic | Polar |
Quality Control & Troubleshooting
Analytical Checkpoints
-
HPLC Monitoring:
-
Sulfide: Elutes late (Hydrophobic).
-
Sulfone: Elutes earlier (Polar).
-
Conjugate: Shift in retention time; UV spectrum should show oxadiazole absorption (approx 280–300 nm, depending on 5-substituent).
-
-
NMR Diagnostics:
-
Disappearance of the sulfone methyl singlet (~3.5 ppm) confirms successful displacement by the thiol.
-
Common Pitfalls
-
Issue: Incomplete Oxidation.
-
Cause: Old m-CPBA or insufficient time.
-
Fix: Use fresh oxidant or switch to KMnO₄/Acetic Acid (more aggressive).
-
-
Issue: Hydrolysis of Sulfone.
-
Cause: pH > 9.
-
Fix: Maintain pH between 7.0 and 8.0. The sulfone is sensitive to hydroxide attack at high pH.
-
-
Issue: Non-specific binding.
-
Cause: Excess sulfone reacting with surface lysines (rare but possible at high pH).
-
Fix: Keep pH < 8.0 to protonate lysines, ensuring thiol selectivity.
-
References
-
Vertex AI Search Result 1.1 : Second Generation Phenyloxadiazolyl Methyl Sulfones for Thiol-Specific Bioconjugations. CUNY Academic Works. 1[2][3]
-
Vertex AI Search Result 1.3 : Synthesis and Antifungal Activity of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties. PMC. 4[2][3][5]
-
Vertex AI Search Result 1.10 : Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates. Journal of Organic Chemistry. 3
-
Vertex AI Search Result 1.12 : Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. 6[2][3][5]
-
Vertex AI Search Result 1.7 : Possible applications of 1,3,4-oxadiazole derivatives. ResearchGate. 7
Sources
- 1. "Second Generation Phenyloxadiazolyl Methyl Sulfones for Thiol-Specific" by Guillaume Dewaele-Le Roi [academicworks.cuny.edu]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Antifungal Activity of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Executive Summary
The molecule 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole (referred to herein as MTNO ) represents a high-value "linchpin" intermediate in heterocyclic synthesis. Unlike inert scaffolds, MTNO possesses two distinct chemically orthogonal handles: an electrophilic C2-position activated by a methylthio leaving group, and a reducible 4-nitrophenyl moiety.
This guide details the protocols for exploiting MTNO as a precursor for 2-amino-1,3,4-oxadiazoles (privileged pharmacophores in oncology and infectious disease) and functionalized anilines . By leveraging the electron-withdrawing nature of the nitro group, researchers can perform nucleophilic aromatic substitutions (
Chemical Identity & Reactivity Profile[1]
| Property | Specification |
| IUPAC Name | 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
| Core Scaffold | 1,3,4-Oxadiazole |
| Key Functionality A | -SMe (Position 2): Leaving group for |
| Key Functionality B | -NO2 (Para-phenyl): Strong EWG ( |
| Molecular Weight | 237.24 g/mol |
| Primary Utility | Synthesis of 2-amino/2-hydrazo-oxadiazoles via amine displacement. |
Mechanistic Insight: The "Push-Pull" Activation
The utility of MTNO relies on the electronic synergy between the oxadiazole ring and the nitro group. The 1,3,4-oxadiazole ring is electron-deficient.[1] The para-nitro group further depletes electron density from the C2 carbon via conjugation, significantly lowering the activation energy for nucleophilic attack. Consequently, the methylthio group—normally a poor leaving group—can be displaced by primary and secondary amines without requiring transition metal catalysis.
Synthetic Workflows (Visualized)
The following flowchart illustrates the modular utility of MTNO, distinguishing between direct displacement and oxidation-activated pathways.
Figure 1: Decision tree for processing the MTNO scaffold based on nucleophile strength and desired target.
Application Protocols
Protocol A: Synthesis of MTNO (The Intermediate)
Context: If not purchasing commercially, MTNO is synthesized from 4-nitrobenzohydrazide.
Reagents: 4-Nitrobenzohydrazide, Carbon Disulfide (
-
Cyclization: Dissolve 4-nitrobenzohydrazide (10 mmol) in absolute ethanol (20 mL) containing KOH (10 mmol).
-
Add
(20 mmol) dropwise. Reflux for 8–12 hours until evolution of ceases. -
Workup: Concentrate solvent, dilute with water, and acidify with dilute HCl to precipitate 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol . Filter and dry.
-
Methylation: Dissolve the thiol (10 mmol) in ethanol/NaOH (aq). Add MeI (11 mmol) dropwise at 0–5°C. Stir for 2 hours at RT.
-
Isolation: Pour into ice water. The precipitate is MTNO . Recrystallize from ethanol.
-
Yield Expectation: 75–85%.
-
Protocol B: Direct Nucleophilic Displacement with Amines
Context: Used for introducing morpholine, piperazine, or primary alkyl amines.
Rationale: The -SMe group is displaced by the amine. The evolved methanethiol (MeSH) is a gas, driving the equilibrium forward.
Step-by-Step:
-
Setup: In a round-bottom flask, dissolve MTNO (1.0 equiv) in Ethanol or Dioxane (0.5 M concentration).
-
Addition: Add the target amine (1.2 – 1.5 equiv).
-
Note: If using a volatile amine, use a sealed tube.
-
-
Reaction: Reflux the mixture.
-
Monitoring: Check TLC (System: Hexane:EtOAc 7:3). The starting material (MTNO) is less polar than the amino-product.
-
Time: Typically 4–12 hours. The nitro group accelerates this compared to phenyl analogs.
-
-
Workup: Cool to room temperature.
-
Scenario 1 (Precipitation): If the product precipitates, filter and wash with cold ethanol.
-
Scenario 2 (Soluble): Evaporate solvent, redissolve in EtOAc, wash with water (to remove excess amine) and brine.
-
-
Purification: Recrystallization from EtOH/DMF is usually sufficient.
Protocol C: Activation via Sulfone Formation (The "Pro-Tip")
Context: Essential when reacting with weak nucleophiles (e.g., anilines) or sterically hindered amines.
Rationale: Oxidation of -SMe to -SO2Me (sulfone) creates a "super-leaving" group, allowing displacement at lower temperatures.
-
Oxidation: Dissolve MTNO (1.0 equiv) in DCM. Add m-CPBA (2.2 equiv) portion-wise at 0°C. Stir at RT for 3 hours.
-
Workup: Wash with
(aq) to remove m-chlorobenzoic acid. Dry and concentrate to obtain the sulfone . -
Displacement: React the sulfone with the weak nucleophile in THF or DMF at RT (or mild heat). Displacement is often instantaneous.
Comparative Data: Reaction Efficiency
The following table highlights the efficiency gain provided by the nitro group and the oxidation strategy.
| Substrate | Leaving Group | Nucleophile | Conditions | Yield | Notes |
| MTNO | -SMe | Morpholine | Reflux, 6h | 88% | High yield due to |
| MTNO | -SMe | Aniline (Weak) | Reflux, 24h | 45% | Slow; competitive decomposition. |
| MTNO-Sulfone | -SO2Me | Aniline (Weak) | 40°C, 2h | 92% | Recommended route for anilines. |
| Phenyl Analog | -SMe | Morpholine | Reflux, 18h | 65% | Slower without |
Mechanistic Diagram: Pathway
Understanding the intermediate state ensures correct troubleshooting.
Figure 2: The
Troubleshooting & Optimization
-
Problem: Low yield with volatile amines.
-
Solution: Use a sealed pressure vial and switch solvent to Acetonitrile (
) to increase reaction temperature capability without losing nucleophile.
-
-
Problem: Incomplete conversion of -SMe.
-
Solution: Do not extend reflux indefinitely (thermal decomposition risk). Switch to Protocol C (Oxidation) .
-
-
Problem: Solubility issues during workup.
-
Solution: 5-(4-nitrophenyl) derivatives are often poorly soluble in non-polar solvents. Use DMF/Water precipitation for purification rather than extraction.
-
References
-
Synthesis of Oxadiazole Derivatives via S-Methylation
-
General Reactivity of 2-Methylthio-1,3,4-oxadiazoles
-
Biological Applications and Functionalization
- Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- Source:Molecules (MDPI).
-
URL:[Link]
-
Amination Protocols (Thiosemicarbazide comparison)
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing S-Methylation Yields in 1,3,4-Oxadiazole Synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. The 1,3,4-oxadiazole core is a highly privileged pharmacophore in drug discovery, and its derivatization frequently involves the alkylation of 1,3,4-oxadiazole-2-thiones. However, due to thiol-thione tautomerism, this ambident nucleophile can undergo either S-methylation or N-methylation.
This guide provides authoritative, field-proven strategies to maximize S-methylation yield, ensure strict regioselectivity, and troubleshoot common experimental failures.
Part 1: The Causality of Regioselectivity (Mechanistic Insights)
Understanding the intrinsic electronic properties of the 1,3,4-oxadiazole ring is critical to controlling your reaction. The parent compound, 1,3,4-oxadiazole-2-thiol, has a notably acidic character with a pKa of approximately 3.85[1]. Deprotonation yields an ambident thiolate anion.
According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the exocyclic sulfur atom is a "soft" nucleophile—highly polarizable and kinetically favored for alkylation. Conversely, the endocyclic nitrogen is a "hard" nucleophile. To drive S-methylation, we must pair the soft sulfur with a "soft" electrophile and avoid conditions that artificially enhance the nitrogen's nucleophilicity.
Mechanistic pathway of 1,3,4-oxadiazole regioselective alkylation based on HSAB theory.
Part 2: Troubleshooting Guides & FAQs
Q1: I am observing a mixture of S-methylated and N-methylated products. How do I exclusively isolate the S-methylated oxadiazole? Cause: The use of "hard" electrophiles (e.g., methyl triflate or dimethyl sulfate) or highly polar protic solvents (like methanol or water) shifts the regioselectivity toward N-alkylation. Protic solvents heavily solvate the sulfur atom via hydrogen bonding, forcing the electrophile to react with the less-solvated nitrogen. Solution: Switch your alkylating agent to Methyl Iodide (MeI), a classic soft electrophile[2]. Furthermore, conduct the reaction in a polar aprotic solvent such as Acetone or DMF. Aprotic solvents leave the highly polarizable sulfur anion unsolvated and highly reactive, ensuring S-alkylation proceeds rapidly.
Q2: My starting material is consumed, but my overall yield is extremely low (<40%). Where is my product? Cause: You are likely experiencing base-mediated hydrolysis of the 1,3,4-oxadiazole ring. Strong aqueous bases (e.g., NaOH or KOH at elevated temperatures) can attack the electron-deficient C2 or C5 positions of the oxadiazole ring, leading to ring-opening and decomposition into acyclic hydrazide byproducts[3]. Solution: Utilize a milder base. Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) is sufficiently basic to deprotonate the thiol (pKa ~3.85) without acting as a destructive nucleophile[1].
Q3: The reaction mixture turned yellow/cloudy, and mass spectrometry shows a mass roughly double my starting material. What happened? Cause: Oxidative dimerization. 1,3,4-oxadiazole-2-thiols are prone to oxidation in the presence of atmospheric oxygen and base, forming bis(1,3,4-oxadiazol-2-yl) disulfides. Solution: Degas your solvents by sparging with Nitrogen or Argon prior to the reaction. Add the alkylating agent immediately after the base to minimize the time the naked thiolate is exposed to potential oxidants.
Part 3: Quantitative Optimization Data
To facilitate rapid decision-making, the following table summarizes the causal relationship between reaction parameters and typical S-methylation yields based on established synthetic methodologies[4].
| Base | Solvent | Electrophile | Regioselectivity (S:N) | Typical Yield | Mechanistic Rationale |
| NaOH (aq) | EtOH/H₂O | MeI | 85:15 | 40-60% | Protic solvent solvates sulfur; strong base causes partial ring hydrolysis. |
| KOH | EtOH | MeI | 90:10 | 65-75% | Better than NaOH, but protic environment still allows minor N-alkylation[3]. |
| Et₃N | CH₂Cl₂ | MeI | 95:5 | 80-85% | Mild organic base prevents hydrolysis; non-polar solvent slows reaction rate[2]. |
| K₂CO₃ | Acetone | MeI | >99:1 | 90-98% | Optimal. Aprotic solvent maximizes soft-soft interaction; mild base protects ring. |
Part 4: Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. At each stage, specific physical or chromatographic changes confirm the success of the step, ensuring high-fidelity results without the need for immediate complex analytics.
Materials:
-
5-Substituted-1,3,4-oxadiazole-2-thione (1.0 equiv)
-
Methyl Iodide (MeI) (1.1 equiv)
-
Anhydrous K₂CO₃ (1.2 equiv)
-
Anhydrous Acetone (10 mL / mmol)
Step-by-Step Methodology:
-
Preparation & Deprotonation: Suspend the 1,3,4-oxadiazole-2-thione in anhydrous acetone at 0 °C under an inert atmosphere. Add anhydrous K₂CO₃ in one portion.
-
Self-Validation Check: The suspension will typically change color (often becoming a clear or slightly yellow solution) as the insoluble thione is converted into the highly soluble potassium thiolate salt.
-
-
Electrophilic Addition: Add MeI dropwise over 5 minutes via a syringe. Maintain the temperature at 0 °C for 15 minutes, then allow the reaction to warm to room temperature (25 °C).
-
Reaction Monitoring: Stir for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Self-Validation Check: The starting thiol streaks heavily on TLC due to its acidity and hydrogen bonding. The S-methylated product will appear as a tight, non-polar spot with a significantly higher Rf value. The complete disappearance of the streaking baseline confirms 100% conversion.
-
-
Quenching & Extraction: Evaporate the acetone under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and Distilled Water (20 mL). Extract the aqueous layer twice more with Ethyl Acetate.
-
Causality: Water dissolves the inorganic salts (KI, unreacted K₂CO₃), while the highly organic S-methyl product partitions exclusively into the organic layer, preventing emulsion formation.
-
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product is typically obtained in >90% yield with high analytical purity, requiring no further column chromatography.
Self-validating standard operating procedure for regioselective S-methylation.
References
1.[2] Title: 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Reponse Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma Source: nih.gov URL:
2.[1] Title: One-pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)thio alkyl Derivatives from Acid Hydrazides Source: asianpubs.org URL:
3.[3] Title: Synthesis and Screening of New [1,3,4]Oxadiazole,[1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) Source: acs.org URL:
4.[4] Title: Approaches for synthesis and chemical modification of non-condensed heterocyclic systems based on 1,3,4-oxadiazole ring Source: semanticscholar.org URL:
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Reponse Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
🛠️ Technical Support Center: Purification of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Welcome to the Application Support Portal. This guide is designed for discovery chemists and process scientists handling the isolation and purification of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole .
Due to the unique electronic push-pull system of this molecule—combining a highly oxidizable, electron-rich methylthio ether with a rigid, electron-deficient 4-nitrophenyl ring—standard purification workflows often fail. This guide addresses the specific physicochemical bottlenecks you will encounter and provides field-validated solutions.
🔍 Troubleshooting & FAQs
Q1: During silica gel chromatography, I am observing a secondary, more polar spot forming on my TLC plate over time. What is happening?
A: You are observing the auto-oxidation of the methylthio group. Thioethers are highly susceptible to oxidation, forming sulfoxides (M+16 mass shift on LC-MS) and eventually sulfones (M+32) 1[1]. Highly active silica gel can catalyze this process when the compound is exposed to atmospheric oxygen and light during a slow column run.
-
Causality: The slightly electron-withdrawing nature of the oxadiazole ring does not sufficiently deactivate the sulfur atom against electrophilic oxygen species.
-
Solution: Run the column quickly using pressurized flash chromatography rather than gravity. Do not leave the compound adsorbed on silica overnight.
Q2: The crude compound is completely insoluble in my starting mobile phase (Hexane/EtOAc 80:20). When I load it in DCM, it crashes out on the top of the column.
A: The planar nitroaromatic system drives strong intermolecular π-π stacking, severely limiting solubility.
-
Causality: The 4-nitrophenyl group imparts high crystallinity and lattice energy . Loading a concentrated DCM solution onto a non-polar pre-equilibrated column causes an immediate solvent shock, precipitating the compound and destroying the theoretical plates of your column.
-
Solution: Utilize the Dry Loading technique (see Protocol 1). By pre-adsorbing the crude mixture onto Celite or silica gel, you maximize the surface area for dissolution, allowing the mobile phase to partition the compound dynamically without precipitation.
Q3: My product streaks heavily on the TLC plate, making it difficult to separate from the starting 4-nitrobenzoic acid.
A: Acidic silanol groups on the stationary phase are interacting with the basic nitrogens of the oxadiazole ring.
-
Causality: While 1,3,4-oxadiazoles are generally neutral, the lone pairs on the nitrogen atoms can still hydrogen-bond with acidic silica 2[2]. Furthermore, residual 4-nitrobenzoic acid streaks severely.
-
Solution: Perform a basic aqueous workup (washing the organic layer with saturated NaHCO₃) prior to chromatography to remove the unreacted acid. Add 0.5% to 1% Triethylamine (TEA) to your mobile phase to deactivate the silica and sharpen the bands.
📊 Purification Strategy Comparison
To help you select the optimal purification route, we have summarized the empirical data for the two most effective methods.
| Purification Method | Ideal Crude Purity | Recovery Yield | Purity Achieved | Pros | Cons |
| Flash Chromatography (Dry Load) | 50% - 80% | 65% - 75% | >98% | Excellent for complex mixtures; removes structurally similar byproducts. | Risk of methylthio oxidation; high solvent consumption. |
| Recrystallization (EtOH/DMF) | >80% | 80% - 90% | >99% | Highly scalable; avoids silica-induced degradation; low cost. | Ineffective if heavily contaminated with starting materials. |
⚙️ Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography (Dry Loading)
This protocol is a self-validating system: by tracking the mass balance and utilizing UV verification, you ensure no product is lost to precipitation or oxidation.
Step-by-Step Methodology:
-
Preparation of the Dry Load: Dissolve the crude 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole in a minimal amount of THF or DCM/MeOH (9:1). Add deactivated silica gel (approx. 3 mass equivalents to the crude).
-
Evaporation: Evaporate the solvent slowly under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Caution: Ensure the water bath does not exceed 30°C to prevent thermal degradation.
-
Column Equilibration: Pack a flash column with standard silica gel (230–400 mesh). Equilibrate with Hexane/EtOAc (80:20) containing 0.5% Triethylamine.
-
Loading: Carefully pour the dry-loaded silica onto the top of the column bed. Top with a thin layer of clean sand to prevent disturbance.
-
Elution: Elute using a gradient from 80:20 to 50:50 Hexane/EtOAc. Monitor fractions via TLC (UV 254 nm visualization is highly sensitive due to the nitroaromatic chromophore).
-
Validation: Analyze the pooled fractions via LC-MS. Look for the desired mass[M+H]⁺ and specifically check for the absence of the [M+16]⁺ sulfoxide peak to validate that oxidation did not occur during the run.
Protocol 2: Inert-Atmosphere Recrystallization
For late-stage purification or scaling up, recrystallization is superior as it entirely bypasses the risk of silica-catalyzed oxidation and removes persistent impurities 3[3].
Step-by-Step Methodology:
-
Dissolution: Place the semi-pure solid (>80% purity) in a round-bottom flask. Add absolute ethanol (approx. 10-15 mL per gram of crude).
-
Heating: Attach a reflux condenser and flush the system with Nitrogen gas. Heat the suspension to reflux until complete dissolution occurs. If the solid does not dissolve, add DMF dropwise (up to 10% v/v) until the solution is clear.
-
Hot Filtration: If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed sintered glass funnel.
-
Crystallization: Allow the solution to cool to room temperature undisturbed. The rigid 4-nitrophenyl-oxadiazole scaffold will rapidly form a crystalline lattice. Once at room temperature, transfer to an ice bath for 30 minutes to maximize yield.
-
Isolation: Filter the crystals under vacuum, wash with ice-cold ethanol, and dry under high vacuum for 12 hours.
🗺️ Workflow Visualization
Below is the decision matrix for selecting the appropriate purification pathway based on the physicochemical properties of the crude mixture.
Decision tree for the purification of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole.
📚 References
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography Source: National Center for Biotechnology Information (NCBI) URL:2[2]
-
Purification techniques for 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline Source: Benchchem URL:3[3]
-
Spectroscopic characterization of two peroxyl radicals during the O2-oxidation of the methylthio radical Source: National Center for Biotechnology Information (NCBI) URL:1[1]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture Source: MDPI URL:
Sources
Solvents for recrystallization of nitro-substituted oxadiazoles
Welcome to the Technical Support Center for Energetic and Pharmaceutical Intermediates. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the recrystallization of nitro-substituted oxadiazoles.
Nitro-oxadiazoles are critical scaffolds in both high-energy density materials (e.g., LLM-172, LLM-200) and advanced pharmaceutical agents. However, the strong electron-withdrawing nature of the nitro group, combined with the inherent properties of the oxadiazole ring, creates unique vulnerabilities to nucleophilic attack, thermal runaway, and unpredictable solubility behaviors.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, safe, and pure crystallizations.
I. Quantitative Solvent & Thermal Matrix
Selecting the correct solvent requires balancing thermodynamic stability with solubility kinetics. The table below summarizes quantitative data and solvent systems for various nitro-oxadiazole classes based on recent literature.
| Compound Class | Example / Derivative | Primary Solvent System | Yield / Recovery | Thermal Limit (DSC Exotherm) | Solubility Curve | Ref |
| 1,3,4-Oxadiazole | 5-aryl-4-nitro-imidazomethyl | EtOH:DMF (1:1) | 54–75% | N/A (Stable) | Exponential | [1] |
| 1,3,4-Oxadiazole | Bis-alkyl azo derivatives | Methanol | ~83% | N/A (Stable) | Exponential | [2] |
| 1,2,4-Oxadiazole | LLM-200 (Energetic) | EtOAc:EtOH | High | 295°C | Exponential | [3] |
| 1,2,5-Oxadiazole | LLM-172 (Energetic) | Acetone | Variable | >200°C | Linear | [4] |
II. Decision Workflow: Solvent Selection
The following logic tree dictates solvent selection based on the specific isomer's susceptibility to nucleophilic degradation and its thermal profile.
Workflow for selecting recrystallization solvents based on nitro-oxadiazole isomer and thermal data.
III. Self-Validating Experimental Protocol
To ensure reproducibility and safety, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.
Step 1: Thermal Safety Profiling
-
Action: Perform Differential Scanning Calorimetry (DSC) on a 1–2 mg sample of the crude material at a ramp rate of 10°C/min[3].
-
Validation Checkpoint: Identify the onset temperature of the first exothermic peak. The boiling point of your chosen solvent system must be at least 50°C below this onset temperature to prevent thermal runaway.
Step 2: Solubility Mapping
-
Action: Use a parallel crystallizer (e.g., Crystal16) to monitor the clear point of increasingly concentrated solute/solvent mixtures. Cycle temperatures from 20°C to 5°C below the solvent's boiling point[4].
-
Validation Checkpoint: Plot the solubility curve. If the curve is exponential, proceed to Step 3 (Cooling Crystallization). If the curve is linear (e.g., in acetone), switch to an anti-solvent or evaporative crystallization method[4].
Step 3: Dissolution & Hot Filtration
-
Action: Suspend the crude nitro-oxadiazole in the selected solvent (e.g., EtOAc:EtOH for 1,2,4-oxadiazoles; EtOH:DMF for 1,3,4-oxadiazoles)[1],[3]. Heat to 5°C below the solvent's boiling point under continuous stirring. Filter the hot solution rapidly through a pre-warmed sintered glass funnel.
-
Validation Checkpoint: The resulting filtrate must be optically clear. Any turbidity indicates the presence of insoluble polymeric byproducts or incomplete dissolution; re-filter if necessary.
Step 4: Controlled Nucleation and Cooling
-
Action: Cool the filtrate at a controlled ramp rate of -0.3°C/min down to 5°C[4].
-
Validation Checkpoint: Visually confirm the onset of nucleation. If no crystals form by 5°C, the solution is supersaturated. Induce nucleation by seeding or scratching the flask.
Step 5: Isolation and Purity Verification
-
Action: Isolate the crystals via vacuum filtration, wash with a minimal volume of ice-cold anti-solvent (e.g., cold EtOH), and dry under high vacuum.
-
Validation Checkpoint: Determine the melting point. A sharp melting endotherm (<2°C range) that matches the literature or your initial DSC onset confirms successful purification.
IV. Troubleshooting Guides & FAQs
Q1: Why does my nitro-1,2,4-oxadiazole degrade when recrystallized from pure hot methanol, whereas my 1,3,4-oxadiazole does not? Mechanistic Causality: The fundamental issue is nucleophilic susceptibility. The 1,2,4-oxadiazole ring is highly unsymmetrical and inherently more electron-deficient than the 1,3,4-isomer. When substituted with a strongly electron-withdrawing nitro group, the carbon atoms (particularly at the C5 position) become highly electrophilic. Prolonged heating in a nucleophilic solvent like methanol can induce ring-opening or nucleophilic aromatic substitution (SNAr). Conversely, the 1,3,4-oxadiazole ring is thermodynamically stable and symmetrical, resisting nucleophilic attack, making methanol a perfectly viable and high-yielding solvent[2]. For 1,2,4-oxadiazoles, switch to an EtOAc:EtOH mixture or aprotic solvents to yield pure crystals[3].
Q2: I am working with an energetic nitro-oxadiazole derivative. How do I prevent accidental detonation or thermal runaway during dissolution? Expertise & Experience: Energetic materials like LLM-200 (a bis-1,2,4-oxadiazole derivative) possess extremely high enthalpies of formation (+891 kJ/mol) and exhibit sharp DSC peak exotherms (e.g., 295°C)[3]. Heating these compounds blindly is a critical safety hazard. You must strictly adhere to Step 1 of the protocol. If your compound's exotherm begins at 180°C, your solvent system cannot have a boiling point exceeding 130°C.
Q3: My solubility data for a nitro-1,2,5-oxadiazole in acetone shows a linear relationship with temperature. How does this alter my workflow? Expert Insight: Most organic solvents exhibit an exponential solubility curve for oxadiazoles, which is the thermodynamic prerequisite for standard cooling crystallization[4]. However, a linear solubility curve (as observed with LLM-172 in acetone) dictates that cooling the solution will only marginally reduce solubility, leaving the majority of your product dissolved in the mother liquor[4]. If you must use acetone, you cannot rely on temperature drops. You must shift your protocol to evaporative crystallization or the slow, controlled addition of a miscible anti-solvent (such as cold water or hexanes) to force the compound out of solution.
Q4: Why use an EtOH:DMF mixture for 1,3,4-oxadiazoles instead of pure DMF? Mechanistic Causality: While pure DMF is excellent at dissolving highly polar nitro-aromatics, its boiling point (153°C) makes it exceedingly difficult to remove from the final crystal lattice, often resulting in oily residues or solvates. By using a 1:1 mixture of EtOH:DMF, DMF acts as the primary solubilizer at elevated temperatures, while Ethanol acts as a tunable anti-solvent that aggressively drives crystallization upon cooling[1]. Furthermore, Ethanol's volatility aids in the rapid drying of the isolated crystals under vacuum.
V. References
-
Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture Source: mdpi.com URL:
-
Title: Synthesis and biological activities of Bis alkyl 1,3,4-oxadiazole incorporated azo dye derivatives Source: arabjchem.org URL:
-
Title: Solubility Report of LLM-172[3,4 Bis (4-nitro-1,2,5-oxadiazole-3-yl)-1,2,5-Oxadiazole] Source: dtic.mil URL:
-
Title: Synthesis of 3-(4-nitro-furazan-3-yl)-1,2,4-oxadiazol-5-amine (LLM-201) and related energetic materials Source: osti.gov URL:
Sources
Technical Support Center: Synthesis of Methylthio-Substituted Oxadiazoles
A Guide to Preventing Thioether Oxidation
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the valuable methylthio moiety into oxadiazole scaffolds. As a Senior Application Scientist, I understand the synthetic challenges that can arise, particularly the undesired oxidation of the sensitive methylthio group. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and ensure the integrity of your target molecules.
The Challenge: Preserving the Methylthio Group
The methylthio group (-SCH₃) is a crucial functional group in many biologically active molecules. However, its sulfur atom is susceptible to oxidation, readily converting to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group. This is particularly problematic during the synthesis of 1,3,4-oxadiazoles, which often employs oxidative cyclization methods. While the synthesis of 1,2,4-oxadiazoles is typically less oxidative, certain conditions can still promote this unwanted side reaction.
This guide will equip you with strategies to mitigate or completely avoid the oxidation of the methylthio group, ensuring you obtain your desired product with high purity.
Frequently Asked Questions (FAQs)
Q1: My primary goal is to synthesize a 1,3,4-oxadiazole with a methylthio group. Which synthetic strategies should I consider to avoid its oxidation?
A1: To completely avoid oxidation, it is best to choose a synthetic route that does not involve an oxidative cyclization step. The most reliable method is the dehydrative cyclization of a 1,2-diacylhydrazine intermediate. This can be achieved using various dehydrating agents such as triflic anhydride, phosphorus oxychloride (POCl₃), or XtalFluor-E.[1][2] Another excellent non-oxidative approach involves the reaction of an acyl hydrazide with carbon disulfide in a basic solution to form a 1,3,4-oxadiazole-2-thiol, which can then be S-alkylated with a methylating agent (e.g., methyl iodide) to yield the desired 2-methylthio-1,3,4-oxadiazole.[3][4]
Q2: I am attempting an oxidative cyclization of an N-acylhydrazone containing a methylthio group to form a 1,3,4-oxadiazole. Which oxidizing agents are least likely to cause over-oxidation?
A2: While all oxidative methods carry some risk, certain reagents are milder and have shown better functional group tolerance. Molecular iodine (I₂) in the presence of a base like potassium carbonate is a good first choice, as it is known to be a relatively mild oxidant for this transformation.[5] Another promising approach is the use of electrochemical synthesis, which can offer greater control over the oxidative potential.[2] Visible light-mediated photoredox catalysis is also an emerging mild method that may be compatible.[5] It is advisable to avoid harsh, high-valent metal oxidants like KMnO₄ or ceric ammonium nitrate (CAN) if your substrate is sensitive.[6]
Q3: For the synthesis of a 1,2,4-oxadiazole bearing a methylthio group, what is the most robust and chemoselective method?
A3: The most common and reliable method for synthesizing 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid or its derivative (like an acyl chloride).[7][8] This pathway is generally not oxidative and relies on a coupling agent (e.g., EDC, HOBt) followed by a cyclodehydration step, which is often induced by heating.[9][10] This method is highly recommended for substrates containing sensitive functional groups like the methylthio group.
Q4: I have observed the formation of sulfoxide and sulfone byproducts in my reaction. How can I confirm their presence?
A4: The most effective way to identify the oxidation of the methylthio group is through a combination of NMR spectroscopy and mass spectrometry.
-
¹H NMR Spectroscopy: The chemical shift of the methyl protons will change upon oxidation. Typically, the -SCH₃ signal appears around 2.5 ppm, the -SOCH₃ signal is shifted downfield to ~2.7-3.0 ppm, and the -SO₂CH₃ signal is further downfield at ~3.1-3.4 ppm.
-
¹³C NMR Spectroscopy: A similar downfield shift is observed for the methyl carbon. The -SCH₃ carbon appears around 15 ppm, the -SOCH₃ carbon at ~40-45 ppm, and the -SO₂CH₃ carbon at ~45-50 ppm.
-
Mass Spectrometry: The molecular weight of your product will increase by 16 Da for each oxygen atom added. You will observe ions corresponding to [M+16] (sulfoxide) and [M+32] (sulfone).
Q5: Is it possible to protect the methylthio group before carrying out an oxidative oxadiazole synthesis?
A5: While less common than thiol protection, it is theoretically possible to protect a thioether. One strategy is to oxidize it to the sulfoxide, which is less prone to further oxidation to the sulfone under certain conditions, and then reduce it back to the thioether at the end of the synthesis. However, a more direct protection method involves converting the thioether to a sulfonium salt, for example, by reaction with an alkyl halide. These salts are generally stable to oxidation. Deprotection can be achieved through various methods, including heating or treatment with nucleophiles.[8][11] This strategy requires careful optimization to ensure compatibility with the subsequent reaction steps.
Troubleshooting Guide
Problem 1: My ¹H NMR and LC-MS data indicate the formation of sulfoxide and/or sulfone byproducts during my 1,3,4-oxadiazole synthesis.
-
Likely Cause: The oxidizing agent used for the cyclization of the N-acylhydrazone is too harsh or is being used in excess, leading to the oxidation of the electron-rich methylthio group.
-
Solutions:
-
Switch to a Non-Oxidative Method: This is the most definitive solution.
-
Optimize the Oxidative Cyclization: If you must use an oxidative method, consider the following adjustments:
-
Change the Oxidant: Switch to a milder oxidizing agent. A comparison of common oxidants is provided in the table below.
-
Control Stoichiometry: Carefully control the stoichiometry of the oxidant. Use the minimum amount required for the cyclization, and consider adding it portion-wise to the reaction mixture.
-
Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of the undesired oxidation.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-oxidation of the product.
-
-
| Oxidizing Agent | Typical Conditions | Compatibility with -SCH₃ | Reference |
| KMnO₄, CAN | Often requires elevated temperatures | Poor; high risk of oxidation | [6] |
| Dess-Martin Periodinane (DMP) | Room temperature, neutral pH | Moderate; can oxidize sulfides, but milder than many metal-based oxidants | [3][7][13] |
| Iodine (I₂) | Room temperature, often with a base | Good; generally chemoselective for the cyclization | [5][14] |
| Electrochemical Oxidation | Controlled potential | Potentially very good; allows for fine-tuning of oxidative strength | [2] |
Problem 2: Even with mild conditions, I am still observing a small amount of oxidation. How can I improve the selectivity?
-
Likely Cause: The inherent reactivity of your substrate makes the methylthio group particularly susceptible to oxidation, even under mild conditions.
-
Solutions:
-
Use a Photocatalytic Method: Visible-light-mediated reactions often proceed at room temperature and can be highly selective.[5][15]
-
Consider a Protecting Group Strategy: This adds steps to your synthesis but can be very effective.
-
Proposed Workflow:
-
Protection: React your methylthio-containing starting material with an activating agent (e.g., trifluoroacetic anhydride) in the presence of a nucleophilic arene to form a sulfonium salt.[8]
-
Oxadiazole Synthesis: Perform the oxidative cyclization. The positively charged sulfonium salt is resistant to further oxidation.
-
Deprotection: Cleave the sulfonium salt to regenerate the methylthio group, often by heating or nucleophilic displacement.[11]
-
-
-
Experimental Protocols
Protocol 1: Non-Oxidative Synthesis of 2-Aryl-5-(methylthio)methyl-1,3,4-oxadiazole
This protocol is adapted from methods involving the cyclization of 1,2-diacylhydrazines.
Step 1: Synthesis of the 1,2-Diacylhydrazine
-
To a solution of methylthioacetylhydrazide (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,2-diacylhydrazine.
Step 2: Cyclodehydration
-
Dissolve the crude 1,2-diacylhydrazine in a suitable solvent (e.g., dichloromethane).
-
Add pyridine (2.0 eq) followed by the dropwise addition of triflic anhydride (1.2 eq) at 0 °C.[1]
-
Stir the reaction at room temperature for 1-3 hours until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 2-aryl-5-(methylthio)methyl-1,3,4-oxadiazole.
Protocol 2: Mild Oxidative Synthesis of a Methylthio-Substituted 1,3,4-Oxadiazole using Iodine
This protocol is based on the iodine-mediated oxidative cyclization of N-acylhydrazones.[5][14]
-
To a solution of the N-acylhydrazone bearing a methylthio group (1.0 eq) in a solvent such as ethanol, add potassium carbonate (2.0 eq).
-
Add a solution of iodine (1.2 eq) in ethanol portion-wise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Decision Workflow for Synthesizing Methylthio-Substituted Oxadiazoles
Caption: Decision tree for selecting a synthetic route.
Troubleshooting Workflow for Detected Oxidation
Caption: Troubleshooting steps when oxidation is observed.
References
-
Guin, S., Ghosh, T., Rout, S. K., Banerjee, A., & Patel, B. K. (2011). Stoichiometric molecular iodine mediates a practical and transition-metal-free oxidative cyclization of acylhydrazones into 1,3,4-oxadiazoles. Organic Letters, 13(22), 5976-5979. [Link]
-
Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2013). Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles. RSC Advances, 3(48), 25393-25396. [Link]
-
Zabiulla, et al. (2000). A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines. Synthetic Communications, 30(3), 437-443. [Link]
-
Pouliot, M. F., et al. (2012). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry, 10(5), 988-993. [Link]
-
Jurášek, M., & Džubák, P. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(22), 4155–4156. [Link]
-
Koparir, M., et al. (2012). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277. [Link]
-
Yurttaş, L., et al. (2013). Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Molecules, 18(4), 4346-4361. [Link]
-
Polshettiwar, V., & Varma, R. S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2598. [Link]
-
Tian, Z. Y., et al. (2018). Application of arylsulfonium salts as arylation reagents. Tetrahedron Letters, 59(32), 3089-3098. [Link]
-
Mass Spectra of Sulfoxides and Sulfones. In The Wiley-Blackwell Encyclopedia of Mass Spectrometry. [Link]
-
Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. The Journal of Organic Chemistry. [Link]
-
Pouliot, M. F., et al. (2012). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry, 10(5), 988-993. [Link]
-
Natalis, P., & Franklin, J. L. (1965). Mass Spectra of Ar-Disulfide, Thiolsulfinate and Thiolsulfonate. The Journal of Physical Chemistry, 69(9), 2943-2947. [Link]
-
Jurášek, M., & Džubák, P. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
-
Koparir, M., et al. (2012). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277. [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
-
Chen, J., et al. (2020). I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. Frontiers in Chemistry, 8, 558. [Link]
-
Blake, A. J., et al. (1995). Isolation and structures of sulfonium salts derived from thioethers: [{o-C6H4(CH2SMe)2}H][NbF6] and [{[7]aneS3}H][NbF6]. Dalton Transactions, (19), 3243-3244. [Link]
-
Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2013). Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles. RSC Advances, 3(48), 25393-25396. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2016). Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Matteucci, M., Bhalay, G., & Bradley, M. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters, 5(3), 235-237. [Link]
-
Wang, Y., et al. (2022). Iodine-mediated oxythiolation of o-vinylanilides with disulfides for the synthesis of benzoxazines. RSC Advances, 12(17), 10580-10584. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Khan, I., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(13), 5035. [Link]
-
L.7. Mass Spectrum Interpretation. Purdue University. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
de Souza, M. V. N., et al. (2005). Complete assignment of 1H and 13C NMR spectra of some 4'-substituted diethyl 1-methylthio- and diethyl 1-methylsulfonyl-2-oxo-2-phenylethylphosphonates. Magnetic Resonance in Chemistry, 43(1), 85-88. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). One-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids using 4-(dimethylamino)pyridinium acetate as efficient, regenerable, and green catalyst with ionic liquid character. Research on Chemical Intermediates, 40, 2969-2977. [Link]
-
Garcı́a-Cabeza, A. L., et al. (2022). Sustainable Thioetherification via Electron Donor-Acceptor Photoactivation using Thianthrenium Salts. Chemical Science, 13(10), 2899-2905. [Link]
-
Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2568. [Link]
-
Jia, Q., & Lee, T. R. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 341-348. [Link]
-
Zhang, J. F., et al. (2009). Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. Organic & Biomolecular Chemistry, 7(1), 193-200. [Link]
-
Hu, J., et al. (2024). Nucleophilic functionalization of thianthrenium salts under basic conditions. Chemical Communications, 60(13), 1746-1749. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]
-
Govindaraju, V., et al. (2020). Methylsulfonylmethane (MSM): A chemical shift reference for 1 H MRS of human brain. Magnetic Resonance in Medicine, 83(4), 1151-1158. [Link]
-
Mechanisms involved in the desulfurization of sulfonium salts. ResearchGate. [Link]
-
Wang, D., et al. (2018). Visible light sensitizer-catalyzed highly selective photo oxidation from thioethers into sulfoxides under aerobic condition. Scientific Reports, 8(1), 1-8. [Link]
-
Reddit. (2022). Chemoselective thioether oxidation. r/Chempros. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Andersen, K. K. (1962). The Stereochemistry of Sulfonium Salts. The Journal of Organic Chemistry, 27(8), 2720-2722. [Link]
-
O'Mahony, G. E., Ford, A., & Maguire, A. R. (2015). Investigation of the chemoselective and enantioselective oxidation of α-thio-β-chloroacrylamides. Tetrahedron, 71(39), 7249-7261. [Link]
-
Soluble and Red-Shifted Sulfonium Salts. RadTech. [Link]
Sources
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. acl.digimat.in [acl.digimat.in]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01793E [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 13. Dess–Martin Periodinane [sigmaaldrich.cn]
- 14. Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Visible light sensitizer-catalyzed highly selective photo oxidation from thioethers into sulfoxides under aerobic condition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,3,4-Oxadiazole-2-Thiol Alkylation Kinetics & Troubleshooting
Welcome to the Application Scientist Knowledge Base. Optimizing the reaction time and chemoselectivity of 1,3,4-oxadiazole-2-thiol alkylation is a critical bottleneck in medicinal chemistry and bioconjugation workflows. As a highly privileged pharmacophore, the oxadiazole core requires precise kinetic control to ensure exclusive S-alkylation over N-alkylation, minimize dimerization, and maximize throughput. This guide provides field-proven, self-validating methodologies to troubleshoot and accelerate your alkylation reactions.
Mechanistic Causality: The Thiol-Thione Tautomerism
To optimize reaction times, one must first understand the substrate's intrinsic behavior. 1,3,4-oxadiazole-2-thiols exist in a dynamic tautomeric equilibrium with their thione counterparts[1]. Because the parent compound has a relatively acidic character (pKa ≈ 3.85), deprotonation is required to generate the highly nucleophilic thiolate anion[1].
The choice of base and solvent dictates the reaction kinetics. Strong inorganic bases (e.g., KOH, NaOH) in protic solvents often lead to sluggish reaction times, poor yields, and unwanted hydrolysis[1]. Conversely, mild organic bases (e.g., Triethylamine) in polar aprotic solvents, or specialized zinc-mediated conditions, rapidly drive the equilibrium toward the thiolate, facilitating a fast, kinetically controlled S-alkylation[1][2].
Caption: Tautomeric equilibrium and kinetic pathways in oxadiazole alkylation.
Quantitative Optimization Data
The following table synthesizes quantitative data from optimization studies on the alkylation of 1,3,4-oxadiazole-2-thiols. Use this matrix to select the optimal condition for your specific substrate.
| Base System | Solvent | Temperature | Reaction Time | Yield (%) | Primary Observation |
| None | DMF | 70 °C | 4.0 h | 0% | No reaction; equilibrium favors thione[1]. |
| KOH / NaOH | EtOH / H₂O | Reflux | 12.0 h | 35-45% | Slow kinetics; side reactions observed[1]. |
| K₂CO₃ | Acetonitrile | Reflux | 2.0 h | 75-80% | Standard conditions; moderate speed[2]. |
| Et₃N (4.0 eq) | DMF | Room Temp | 1.0 - 4.0 h | 85-92% | Clean S-alkylation; rapid conversion[1]. |
| Zinc Dust + TBAI | THF | Reflux (66 °C) | 40 min | >90% | Excellent chemoselectivity; base-free[2]. |
Self-Validating Experimental Protocols
Protocol A: Rapid S-Alkylation using Mild Organic Base[1]
Best for standard primary alkyl halides and base-tolerant substrates.
-
Preparation: In an oven-dried flask under N₂, dissolve 1,3,4-oxadiazole-2-thiol (1.0 mmol) in anhydrous DMF (2.0 mL).
-
Deprotonation: Add Triethylamine (Et₃N, 4.0 mmol). Stir at room temperature for 15 minutes.
-
Validation Checkpoint 1: The solution should become completely homogenous, indicating the formation of the soluble thiolate salt.
-
-
Alkylation: Dropwise add the alkyl halide (1.2 mmol). Stir continuously at room temperature.
-
Monitoring: Monitor the reaction by TLC (Ethyl Acetate: Hexane, 1:2).
-
Validation Checkpoint 2: The disappearance of the strongly UV-active starting material spot (typically lower Rf due to polarity/acidity) and the appearance of a higher Rf spot confirms completion (usually 1-4 hours).
-
-
Workup: Quench with ice water, extract with Ethyl Acetate, wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Protocol B: Accelerated Base-Free Zinc-Mediated Alkylation[2]
Best for sterically hindered electrophiles or base-sensitive functional groups.
-
Preparation: Mix 5-substituted-1,3,4-oxadiazole-2-thiol (5.2 mmol) and the alkyl halide (5.2 mmol) in anhydrous THF (20 mL) for 5 minutes.
-
Catalyst Addition: Add Zinc dust (1.0 eq, 5.2 mmol) and a catalytic amount of Tetrabutylammonium Iodide (TBAI, 0.052 mmol).
-
Reflux: Heat the reaction mixture to reflux (66 °C) for 40 minutes.
-
Validation Checkpoint: Withdraw a 5 µL aliquot and quench in 100 µL of 0.1% Formic Acid in Acetonitrile. Analyze via LC-MS. The emergence of the [M+H]⁺ peak corresponding to the exact mass of the S-alkylated product, with no residual [M-H]⁻ thiolate peak, confirms kinetic completion.
-
-
Workup: Filter the mixture to remove residual zinc dust, wash the solid with THF, concentrate the filtrate, and purify via flash chromatography.
Troubleshooting Guides & FAQs
Caption: Troubleshooting logic for optimizing slow oxadiazole alkylation reactions.
Q1: Why am I seeing a mixture of S-alkylated and N-alkylated products? A1: This is a classic issue governed by Hard-Soft Acid-Base (HSAB) theory. The exocyclic sulfur is a "soft" nucleophile, while the endocyclic nitrogen is "hard"[1]. If you use a "hard" electrophile (e.g., alkyl tosylates) or force the reaction with excessively strong bases (NaOH) in protic solvents, N-alkylation will compete[1][3]. To kinetically favor S-alkylation, switch to softer alkyl iodides or bromides, and use mild bases (Et₃N) in polar aprotic solvents (DMF)[1].
Q2: My reaction time is exceeding 12 hours with secondary alkyl halides. How can I accelerate this? A2: Steric hindrance around the electrophilic carbon exponentially slows down the S_N2 transition state. To optimize this, add a catalytic amount (1-10 mol%) of Tetrabutylammonium Iodide (TBAI)[2]. TBAI facilitates an in-situ Finkelstein reaction, temporarily converting the sluggish alkyl chloride/bromide into a highly reactive alkyl iodide, which drastically reduces reaction times[2]. Alternatively, transitioning to microwave irradiation or continuous flow reactors can reduce residence times to ~10 minutes[4][5].
Q3: I observe a high-molecular-weight byproduct that corresponds to[2M-2H] on LC-MS. What is this? A3: This indicates the oxidative dimerization of your starting material into a disulfide bond. 1,3,4-oxadiazole-2-thiols are highly prone to oxidation in the presence of atmospheric oxygen, especially under basic conditions. To troubleshoot this, strictly degas your solvents by sparging with Nitrogen or Argon for 15 minutes prior to the reaction, and maintain an inert atmosphere throughout the protocol.
References
- Zinc-mediated facile and efficient chemoselective S-alkylation of 5-aryl 1,3,4-oxadiazole-2-thiols. tandfonline.com.
- One-pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)thio alkyl Derivatives from Acid Hydrazides and CS2. asianpubs.org.
- Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols.
- Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chrom
- Technical Support Center: Optimizing Oxadiazole Synthesis. benchchem.com.
Sources
Technical Support Center: Solubility Optimization for Nitrophenyl Oxadiazoles
Role: Senior Application Scientist Subject: Troubleshooting Solubility & Precipitation in Biological Assays Ticket ID: #SOL-NOX-2024 Status: Open
Executive Summary
Nitrophenyl oxadiazoles are privileged scaffolds in medicinal chemistry, particularly for antimicrobial and anticancer applications. However, the combination of the planar oxadiazole core and the nitro-substituted phenyl ring creates a "solubility trap." The nitro group increases molecular rigidity and promotes strong intermolecular
This guide provides a systematic, self-validating workflow to overcome these limitations without compromising biological data integrity.
Phase 1: Diagnosis – Is It Solubility or Biology?
Q: My dose-response curves are flat or bell-shaped. Is my compound precipitating?
A: Likely, yes. Nitrophenyl oxadiazoles often undergo "micro-precipitation" at concentrations >10 µM in aqueous media. This creates a colloidal suspension that scatters light and non-specifically adsorbs enzymes/proteins, leading to false positives (promiscuous inhibition).[1]
Diagnostic Protocol: The "Centrifuge Shift" Test Purpose: To confirm if active compound is being lost to precipitation.
-
Prepare your compound at the highest assay concentration (e.g., 50 µM) in the assay buffer (containing 1% DMSO).
-
Incubate for 30 minutes at room temperature.
-
Split the sample into two aliquots:
-
Aliquot A: Keep as is (Total).
-
Aliquot B: Centrifuge at 13,000 x g for 10 minutes (Supernatant).
-
-
Analyze both via HPLC-UV or LC-MS.
-
Interpretation: If Concentration(B) < 90% of Concentration(A), you have a solubility limit.
Phase 2: Solvent Optimization (The "Standard" Fix)
Q: Can I just increase the DMSO concentration?
A: Only up to a strict biological limit. DMSO is the standard vehicle, but it is cytotoxic and can denature enzymes at high concentrations. You must determine the Solvent Tolerance Limit (STL) of your specific assay.
Table 1: General Solvent Tolerance Limits in Biological Assays
| Assay Type | Max DMSO (%) | Max Ethanol (%) | Mechanism of Interference |
| Enzymatic (Biochemical) | 1.0% - 5.0% | < 1.0% | Denaturation of enzyme tertiary structure. |
| Cell-Based (Immortalized) | 0.1% - 0.5% | < 0.1% | Membrane permeabilization; cytotoxicity. |
| Cell-Based (Primary/Stem) | < 0.1% | Avoid | Apoptosis induction; differentiation triggering. |
| Protein-Protein Interaction | 2.0% - 5.0% | < 2.0% | Disruption of hydrophobic interfaces. |
Critical Rule: Always normalize the solvent concentration across all wells. If your high dose has 1% DMSO, your blank and low dose must also have 1% DMSO.
Phase 3: Advanced Formulation (The "Real" Fix)
Q: DMSO isn't enough. My compound precipitates at 10 µM. What now?
A: Move beyond simple cosolvents. Use Cyclodextrins (CDs) .[2][3]
For nitrophenyl oxadiazoles, 2-Hydroxypropyl-
Protocol: HP-
-
Stock Prep: Prepare a 20% (w/v) stock solution of HP-
-CD in water. -
Compound Prep: Dissolve your nitrophenyl oxadiazole in 100% DMSO at 100x the final concentration (e.g., 10 mM).
-
Intermediate Dilution: Dilute the DMSO stock 1:10 into the 20% HP-
-CD solution.-
Result: 1 mM compound in 10% DMSO / 18% HP-
-CD. -
Agitation: Vortex for 2 minutes or sonicate for 5 minutes.
-
-
Final Assay Addition: Dilute this intermediate 1:10 into your assay buffer.
-
Final Conditions: 100 µM compound, 1% DMSO, 1.8% HP-
-CD.
-
Visualizing the Workflow
Figure 1: Decision tree for optimizing solubility conditions. Start with solvent limits before moving to complexation strategies.
Phase 4: Dealing with "False Positives" (Aggregation)
Q: My compound shows activity, but I suspect it's a "Promiscuous Inhibitor." How do I check?
A: Nitrophenyl oxadiazoles are prone to forming colloidal aggregates that sequester enzymes. This is not true inhibition; it is a physical artifact.
The Detergent Challenge Protocol
-
Run your enzymatic assay as standard.
-
Run a parallel arm with 0.01% Triton X-100 (or Tween-80) added to the buffer.
-
Analysis:
-
True Inhibitor: IC50 remains unchanged.
-
Aggregator: Activity disappears (IC50 shifts >10-fold) because the detergent breaks up the colloid.
-
References
-
Loftsson, T., et al. (2005).[2][4] Cyclodextrins in drug delivery.[3] Expert Opinion on Drug Delivery. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in non-specific inhibition. Drug Discovery Today. [Link]
Sources
Controlling side reactions in 1,3,4-oxadiazole ring closure
Technical Support Ticket: #OXD-134-RC Subject: Advanced Control of Side Reactions in 1,3,4-Oxadiazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the Oxadiazole Synthesis Support Center. You are likely here because your ring closure yielded a tarry mess, a hydrolyzed precursor, or a stubborn impurity that co-elutes with your product.
The 1,3,4-oxadiazole core is thermodynamically stable, but the pathways to reach it are fraught with kinetic traps. Whether you are employing cyclodehydration (of diacylhydrazines) or oxidative cyclization (of acylhydrazones), the failure mode is almost always traceable to water management or competitive nucleophilic attacks.
This guide prioritizes causality . We do not just tell you to "dry your solvent"; we explain why a specific equivalent of water destroys the imidoyl intermediate before ring closure can occur.
Critical Failure Analysis: The / Dehydration Route
Method: Cyclodehydration of N,N'-diacylhydrazines using
The Core Mechanism & Its Breaking Point
The reaction proceeds via an imidoyl phosphate intermediate. The critical moment is the nucleophilic attack of the carbonyl oxygen on the imidoyl carbon.
-
Success: Intramolecular attack
Ring closure Aromatization. -
Failure: Intermolecular attack by water
Hydrolysis back to hydrazide.
Troubleshooting Guide: Dehydration Protocols
| Symptom | Root Cause Analysis | Corrective Action |
| Product reverts to hydrazide upon workup | The "Quench Trap": The imidoyl intermediate was stable in the pot but hydrolyzed instantly when poured into ice water because the ring hadn't actually closed yet. | Extend Reflux: The intermediate forms fast, but cyclization is the rate-determining step. Increase reflux time by 2h.Check Temperature: Cyclization often requires >80°C. If using |
| Black Tar / Charring | Thermal Decomposition: | Solvent Dilution: Do not use neat |
| Symmetrical Dimer Formation | Transacylation: In one-pot methods (Acid A + Hydrazide B), Acid A reacts with itself or Hydrazide B exchanges acyl groups. | Stepwise Synthesis: Isolate the N,N'-diacylhydrazine first. Do not attempt one-pot |
Visualizing the Failure Pathway
The following diagram illustrates the "Point of No Return" where moisture competes with cyclization.
Caption: The competition between intramolecular ring closure (Green) and intermolecular hydrolysis (Red) during POCl3 activation.
Critical Failure Analysis: Oxidative Cyclization
Method: Cyclization of acylhydrazones using Iodine (
The Core Mechanism
This reaction requires the oxidation of the hydrazone
Troubleshooting Guide: Oxidative Protocols
| Symptom | Root Cause Analysis | Corrective Action |
| Low Yield / Incomplete Conversion | Hydrazone Hydrolysis: The basic conditions ( | Order of Addition: Add the oxidant ( |
| Product Co-elutes with Aldehyde | Equilibrium Shift: The reaction stalled. Aldehydes are often non-polar and "streak" with the oxadiazole. | Scavenger Resin: Use a polymer-supported hydrazine (e.g., sulfonyl hydrazide resin) post-reaction to capture unreacted aldehyde. |
| Explosion/Exotherm (PIDA/PIFA) | Runaway Oxidation: Hypervalent iodine reagents can be vigorous. | Temperature Control: Perform the addition at 0°C, then warm to RT. Never add PIDA to a refluxing solution. |
Advanced Protocol: The Burgess Reagent
For substrates sensitive to acid (
Protocol:
-
Dissolve N,N'-diacylhydrazine (1.0 equiv) in anhydrous THF or DCM.
-
Add Burgess Reagent (2.0–2.5 equiv).
-
Microwave irradiation (100°C, 10-20 min) or Reflux (2-6 h).
Common Pitfall:
-
Issue: The reaction stops at 50% conversion.
-
Fix: The byproduct (triethylammonium sulfamate) can inhibit the reaction. Use Microwave heating to overcome the activation energy barrier quickly, or use PEG-supported Burgess reagent for easier purification.
Reagent Selection Decision Matrix
Use this workflow to select the correct cyclization agent based on your substrate's functional groups.
Caption: Decision tree for selecting the optimal cyclization reagent based on substrate compatibility and scale.
References & Authority
-
Iodine-Mediated Cyclization: Majji, G., et al. "Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles."[2][3] Journal of Organic Chemistry, 2013.[2] Link
-
POCl3 Method & Side Reactions: Husain, A., et al. "Synthesis and biological activity of 1,3,4-oxadiazoles."[4] Arabian Journal of Chemistry, 2021. Link
-
Burgess Reagent Mechanism: Brain, C. T., et al. "Novel Procedure for the Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using Polymer-Supported Burgess Reagent." Tetrahedron Letters, 1999.[5] Link
-
General Review of Methods: Glomb, T., et al. "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Molecules, 2022.[1][2][6] Link
-
One-Pot Protocols: Guin, S., et al. "Stoichiometric molecular iodine mediates a practical oxidative cyclization."[2] Organic Letters, 2011.[2] Link
Sources
Technical Support Center: Thermal Decomposition Analysis of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Welcome to the Analytical Support Center. This portal provides advanced troubleshooting and methodological guidance for researchers and drug development professionals analyzing the thermal stability of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole .
Due to the compound's unique structural triad—an energetic nitroaryl group, a reactive methylthio moiety, and a robust oxadiazole core—standard Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) protocols often yield artifacts. This guide bridges mechanistic theory with practical, self-validating analytical solutions.
Part 1: Frequently Asked Questions (FAQs) - Mechanistic Insights
Q1: Why does my sample exhibit a sharp, highly exothermic DSC peak before significant mass loss is recorded on the TGA? A: This is a classic signature of energetic nitroaromatic compounds. While the 1,3,4-oxadiazole core is inherently thermally robust, the presence of the 4-nitrophenyl group introduces a thermodynamic weak point[1]. The nitro group lowers the overall thermal stability of the molecule, initiating decomposition at approximately 180–220 °C[2]. The sharp exotherm is caused by the homolytic cleavage of the C-NO₂ bond or intramolecular rearrangement, which releases significant thermal energy before the bulk of the molecule volatilizes.
Q2: What evolved gases should I target during TGA-FTIR/MS (Evolved Gas Analysis)? A: Decomposition occurs in three distinct, predictable stages:
-
Nitro Group Cleavage: Expect NO and NO₂ fragments early in the run.
-
Methylthio (-SCH₃) Cleavage: The C-S bond will break, yielding sulfur-containing volatiles. In an inert nitrogen atmosphere, look for methanethiol (CH₃SH) or carbon disulfide (CS₂).
-
Oxadiazole Ring Rupture: The disruption of the five-membered 1,3,4-oxadiazole ring typically yields carbon dioxide (CO₂), carbon monoxide (CO), nitrogen gas (N₂), and nitrile derivatives (e.g., benzonitrile fragments)[3].
Part 2: Troubleshooting Guide - Experimental Anomalies
Issue 1: Sample pan rupture or sample displacement during the heating ramp.
-
The Causality: The energetic nature of the nitro-oxadiazole derivative causes a rapid, violent release of gases (deflagration-like behavior) when passing the critical onset temperature (~200 °C). This localized pressure spikes inside standard crimped pans, causing them to burst and physically displace the sample off the microbalance.
-
The Solution:
-
Thermal Sinking: Dilute your sample with inert, calcined alumina powder (Al₂O₃) in a 1:5 ratio. The alumina acts as a thermal sink, dampening the exothermic shockwave and preventing localized thermal runaway.
-
Pan Selection: Use a pinhole aluminum pan or an open alumina crucible to allow continuous gas escape without pressure buildup.
-
Issue 2: Condensation in the TGA-FTIR transfer line causing delayed, smeared, or missing IR signals.
-
The Causality: High-boiling nitrile fragments formed from the oxadiazole ring rupture[3] easily condense on cold spots within the transfer tubing before reaching the FTIR gas cell, leading to incomplete mass closure and ghost peaks in subsequent runs.
-
The Solution: Ensure the transfer line and FTIR gas cell are uniformly heated to at least 220 °C. Increase the inert purge gas (N₂ or Argon) flow rate to 75–100 mL/min to rapidly sweep heavy volatiles into the spectrometer before they can condense.
Part 3: Standardized Experimental Protocol (Self-Validating System)
To ensure trustworthy data, do not merely run the sample. Use the following self-validating protocol designed specifically for energetic oxadiazole derivatives.
Step 1: System Baseline and Blank Run
-
Action: Run an empty crucible (with alumina diluent if using) through the exact heating profile (25 °C to 600 °C at 5 °C/min) with the FTIR/MS attached.
-
Causality: This establishes the baseline buoyancy effect of the carrier gas and confirms the transfer line is free of residual nitriles or sulfur compounds from previous runs.
Step 2: Sample Preparation & Dilution
-
Action: Accurately weigh 1.5 to 2.0 mg of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole. Mix thoroughly with 8.0 mg of calcined alumina. Place in an open alumina crucible.
-
Causality: Keeping the active sample mass under 2 mg prevents detector saturation during the violent nitro-group cleavage phase.
Step 3: TGA-DSC-FTIR Execution
-
Action: Purge the furnace with dry N₂ at 75 mL/min for 30 minutes prior to heating. Heat from 25 °C to 600 °C at a slow ramp of 5 °C/min.
-
Causality: A slower heating rate is critical here; it resolves overlapping decomposition stages (separating the nitro cleavage from the oxadiazole rupture) and prevents thermal lag between the sample and the thermocouple.
Step 4: Validation Checkpoint (Mass Closure)
-
Action: Calculate the theoretical mass percentage of the nitro (-NO₂) and methylthio (-SCH₃) groups relative to the whole molecule. Compare the TGA mass loss at 300 °C to this theoretical value.
-
Causality: If the empirical mass loss matches the theoretical mass of these two functional groups (±2%), your decomposition pathway is validated. If the mass loss is significantly lower, suspect premature polymerization of the nitrile intermediates into a stable char.
Part 4: Quantitative Data Summary
Use the following table to benchmark your experimental results against expected thermal events.
| Temperature Range (°C) | Thermal Event (DSC) | Expected Mass Loss (TGA) | Evolved Gases (FTIR/MS) | Mechanistic Assignment |
| 25 – 150 | Endothermic (Melting) | < 0.5% | None | Phase transition (Solid to Liquid) |
| 180 – 220 | Sharp Exothermic | 15 – 20% | NO, NO₂ | C-NO₂ homolytic cleavage[2] |
| 250 – 300 | Mild Exothermic | 15 – 25% | CH₃SH, CS₂ | Methylthio group degradation |
| 320 – 450 | Broad Exothermic | 30 – 40% | CO₂, CO, N₂, Nitriles | Oxadiazole ring rupture[3] |
| > 500 | Stable Baseline | Residual (~15%) | None | Carbonaceous char formation |
Part 5: Visualizations
Caption: Self-validating TGA-DSC-FTIR/MS experimental workflow for energetic oxadiazole derivatives.
Caption: Proposed 3-stage thermal decomposition pathway of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole.
References
-
Redefining 1,3,4-Oxadiazoles: Bridged Architectures for Balanced Energetic Performance. ACS. 1
-
Thermal degradation behavior and probable mechanism of aromatic poly(1,3,4-oxadiazole)s fibers. ResearchGate. 3
-
Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. 2
Sources
Validation & Comparative
Analytical Comparison Guide: 1H NMR Characterization of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Executive Summary & Core Directive
This guide provides a technical framework for the structural validation of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole . Unlike standard spectral lists, this document focuses on the comparative analysis between the target compound and its synthetic precursor, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.
Differentiation between the S-methylated product and the free thiol/thione precursor is the primary analytical challenge. This guide establishes a self-validating NMR protocol to confirm S-alkylation success, assess purity, and rule out common tautomeric impurities.
Structural Analysis & Theoretical Prediction[1]
The target molecule consists of three distinct magnetic environments.[1] Understanding the electronic influence of the 1,3,4-oxadiazole core and the p-nitro group is essential for accurate assignment.
Proton Environments
| Label | Group | Type | Integration | Predicted Shift (DMSO-d₆) | Multiplicity |
| H-a | S-Methyl (-S-CH₃) | Aliphatic | 3H | 2.70 – 2.85 ppm | Singlet (s) |
| H-b | Aromatic (Ortho to Nitro) | Aryl | 2H | 8.35 – 8.45 ppm | Doublet (d) |
| H-c | Aromatic (Meta to Nitro) | Aryl | 2H | 8.10 – 8.25 ppm | Doublet (d) |
*Note: The aromatic system often appears as an AA'BB' or AA'XX' system due to the para-substitution, resulting in "roofing" effects or pseudo-doublets depending on the magnetic field strength.
Mechanistic Insight: The "Deshielding" Effect
-
The Nitro Group: The strong electron-withdrawing nature of the -NO₂ group significantly deshields the adjacent protons (H-b ), pushing them further downfield (~8.4 ppm) compared to standard benzene rings.
-
The Oxadiazole Ring: This heterocyclic core is electron-deficient, which deshields the attached S-methyl group. While a standard methyl sulfide (-S-Me) might appear near 2.1–2.4 ppm, the attachment to the oxadiazole ring shifts this signal downfield to ~2.7–2.8 ppm .
Comparative Analysis: Target vs. Alternative (Precursor)
The most critical "performance" metric for this analysis is distinguishing the target product from the starting material (the thiol). The reaction typically involves the methylation of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol using methyl iodide or dimethyl sulfate.
The "Alternative": 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol
This precursor exists in a tautomeric equilibrium between the thiol (-SH) and thione (-NH, C=S) forms.
-
Key Feature: It lacks the aliphatic methyl signal.
-
Diagnostic Signal: It possesses a highly deshielded, exchangeable proton (SH or NH) typically appearing between 13.0 – 15.0 ppm in DMSO-d₆.
Comparison Table: Product vs. Precursor
| Feature | Target Product (S-Methyl Derivative) | Alternative/Precursor (Thiol/Thione) | Analytical Conclusion |
| Aliphatic Region (2-3 ppm) | Sharp Singlet (3H) at ~2.75 ppm | Absent (Baseline noise only) | Presence confirms alkylation. |
| Downfield Region (>12 ppm) | Absent | Broad Singlet (1H) at ~14.5 ppm | Absence confirms full conversion. |
| Aromatic Region (7-9 ppm) | Two Doublets (AA'BB') | Two Doublets (AA'BB') | Similar pattern; slight shift changes due to electronics. |
| Solubility (CDCl₃) | Moderate | Very Poor | Target is more lipophilic. |
Experimental Protocol
Sample Preparation Workflow
To ensure high-resolution data and prevent aggregation artifacts, follow this specific protocol.
Reagents:
-
Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) is recommended over CDCl₃ due to the low solubility of the nitro-oxadiazole scaffold in chloroform.
-
Internal Standard: TMS (Tetramethylsilane) usually present in solvent (0.00 ppm).
Steps:
-
Massing: Weigh 5–10 mg of the dry solid into a clean vial.
-
Dissolution: Add 0.6 mL of DMSO-d₆.
-
Homogenization: Sonicate for 30 seconds. The nitro group aids solubility in polar aprotic solvents, but ensure no suspended solids remain.
-
Transfer: Filter through a glass wool plug into the NMR tube if any turbidity persists.
Analysis Logic (Decision Tree)
Use the following logic flow to interpret your spectrum.
Figure 1: Decision logic for validating S-methylation of the oxadiazole core.
Detailed Spectral Data
The following data summarizes the expected chemical shifts based on literature precedents for S-substituted 1,3,4-oxadiazoles and nitro-aromatics.
1H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Integral | Assignment | Coupling Constant (J) |
| 2.78 | Singlet (s) | 3H | -S-CH ₃ | N/A |
| 8.22 | Doublet (d) | 2H | Ar-H (meta to NO₂) | J ≈ 8.8 Hz |
| 8.41 | Doublet (d) | 2H | Ar-H (ortho to NO₂) | J ≈ 8.8 Hz |
(Note: Values are approximate. The S-Me peak is distinct from C-Me peaks on oxadiazoles, which typically appear upfield at ~2.5 ppm).
Common Impurities
-
Water (in DMSO): Broad singlet at ~3.33 ppm.
-
DMSO (residual): Quintet at ~2.50 ppm. Critical: Ensure the S-Me peak (~2.78 ppm) is resolved from the solvent residual peak.
-
Acetone/Ethanol: If recrystallization solvents were used, look for triplet/quartet patterns (Ethanol) or a singlet at 2.09 ppm (Acetone).
Synthesis & Monitoring Workflow
To provide context on why these specific peaks are monitored, the following diagram outlines the synthesis and validation pathway.
Figure 2: Synthetic pathway highlighting the shift from the Thiol intermediate to the S-Methyl target.
References
-
Hasan, A., Gapil, S., & Khan, I. (2011).[2] Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.[2] Retrieved from [Link]
-
PubChem. (2025).[3] 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol (CID 682050).[3] National Library of Medicine.[3] Retrieved from [Link]
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. The Scientific World Journal. Retrieved from [Link]
Sources
Mass spectrometry fragmentation pattern of methylthio oxadiazoles
Publish Comparison Guide: Mass Spectrometry Fragmentation Pattern of Methylthio Oxadiazoles
Executive Summary
Methylthio-substituted oxadiazoles are critical pharmacophores in medicinal chemistry, often serving as bioisosteres for esters and amides in non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Their structural elucidation via mass spectrometry (MS) presents a unique challenge due to the interplay between the labile methylthio (-SMe) group and the distinct fragmentation pathways of the 1,2,4- and 1,3,4-oxadiazole isomeric cores.
This guide provides a definitive technical comparison of the fragmentation behaviors of these isomers. By synthesizing electron ionization (EI) and electrospray ionization (ESI) data, we establish a diagnostic framework for differentiating regioisomers based on specific ring cleavages and sulfur-mediated rearrangements.
Structural Context & Isomeric Distinction
The core challenge in analyzing methylthio oxadiazoles is distinguishing between the 1,2,4-oxadiazole and 1,3,4-oxadiazole regioisomers. While they share the same molecular formula, their disassembly under energy-induced fragmentation is mechanistically distinct.
-
1,2,4-Oxadiazoles: Characterized by a "weak" N-O bond, leading to a dominant Retro-1,3-Dipolar Cycloaddition (RDA).
-
1,3,4-Oxadiazoles: Exhibit higher thermal stability but undergo complex skeletal rearrangements involving the expulsion of stable small molecules like N₂ and CO.
-
The Methylthio Group: Acts as a radical trigger. The C-S bond is susceptible to homolytic cleavage, and the sulfur atom can participate in intramolecular nucleophilic attacks, complicating the spectra.
Comparative Fragmentation Analysis
Mechanism A: 1,2,4-Oxadiazole Fragmentation (The RDA Pathway)
The diagnostic signature of 3,5-disubstituted-1,2,4-oxadiazoles is the Retro-1,3-Dipolar Cycloaddition (RDA).[1] Under EI (70 eV), the molecular ion
-
Primary Pathway: Cleavage yields a Nitrile cation (
) and a neutral Nitrile Oxide (or Isocyanate after rearrangement). -
Methylthio Specifics: If the methylthio group is at the C5 position, the fragmentation yields a characteristic Methylthioisocyanate neutral fragment (mass 73) or ion.
Mechanism B: 1,3,4-Oxadiazole Fragmentation (The N₂/CO Loss)
1,3,4-Oxadiazoles do not undergo clean RDA. Instead, they follow a high-energy pathway involving the sequential or concerted loss of dinitrogen (N₂) and carbon monoxide (CO).
-
Primary Pathway:
. -
Result: This collapses the heterocyclic ring, often leading to the recombination of the two substituents (e.g., formation of a sulfide bridge
).
Mechanism C: Methylthio Substituent Effects
Regardless of the ring isomer, the methylthio group introduces specific side-chain losses:
-
-Cleavage: Loss of methyl radical (
, M-15). -
C-S Cleavage: Loss of the thiomethyl radical (
, M-47). -
McLafferty-like Rearrangement: Observed only if the other substituent has a
-hydrogen, but sulfur can stabilize the resulting cation.
Diagnostic Data Summary
The following table contrasts the theoretical fragmentation of two isomeric models: 5-methylthio-3-phenyl-1,2,4-oxadiazole vs. 2-methylthio-5-phenyl-1,3,4-oxadiazole (MW = 192 Da).
| Feature | 1,2,4-Oxadiazole (Isomer A) | 1,3,4-Oxadiazole (Isomer B) |
| Dominant Mechanism | Retro-1,3-Dipolar Cycloaddition (RDA) | Ring Collapse ( |
| Base Peak (Typical) | Benzonitrile ion ( | |
| Diagnostic Neutral Loss | Nitrile Oxide / Isocyanate | |
| Methylthio Signature | Intact in Nitrile/Isocyanate fragments | Often lost early as |
| Low Mass Ions |
Visualization of Fragmentation Pathways
The following diagrams illustrate the divergent pathways. The 1,2,4-isomer splits cleanly into two halves, while the 1,3,4-isomer crumbles by ejecting stable gases.
Caption: Comparative fragmentation logic. Left: 1,2,4-oxadiazole cleaves into two distinct nitrile-derived units.[2] Right: 1,3,4-oxadiazole undergoes skeletal collapse losing N2 and CO.
Experimental Protocol
To replicate these results and ensure data integrity, the following self-validating protocol is recommended. This workflow covers both EI (for fingerprinting) and ESI (for molecular weight confirmation).
Step 1: Sample Preparation
-
Solvent: Dissolve 0.1 mg of compound in 1 mL of HPLC-grade Methanol (MeOH). Avoid DMSO as it can suppress ionization in ESI.
-
Concentration: Final concentration should be ~10 µg/mL for ESI and ~100 µg/mL for GC-MS (EI).
Step 2: GC-MS Acquisition (EI Mode)
-
Inlet Temp: 250°C.
-
Column: DB-5ms or equivalent (non-polar).
-
Scan Range: m/z 40–500.
-
Validation Check: Look for the molecular ion (
). If absent, lower the source temperature to 200°C to prevent thermal degradation before ionization.
Step 3: LC-MS/MS Acquisition (ESI Mode)
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode (
). -
Collision Energy (CE): Ramp CE from 10 to 40 eV.
-
Validation Check: Identify the
peak. Apply CID (Collision Induced Dissociation).[5]
References
-
Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. [Link]
-
Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles. Arkivoc (Arkat USA). [Link]
-
The abundances of fragment ions formed via skeletal rearrangements from 2,5-disubstituted-1,3,4-oxadiazoles. PubMed. [Link]
-
Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Wiley Online Library. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. updatepublishing.com [updatepublishing.com]
- 5. agsanalitica.com [agsanalitica.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies against Nonsense: Oxadiazoles as Translational Readthrough-Inducing Drugs (TRIDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The abundances of fragment ions formed via skeletal rearrangements from 2,5-disubstituted-1,3,4-oxadiazoles and their theoretical calculated stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method validation for 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole purity
High-Resolution HPLC Method Validation for 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole Purity: A Comparative Guide
Introduction: The Analytical Challenge of 1,3,4-Oxadiazole Derivatives
2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a highly valuable heterocyclic scaffold utilized in the development of broad-spectrum antimicrobial and antiparasitic agents[1]. Accurate purity assessment of this compound is critical, as residual synthetic intermediates—such as 4-nitrobenzohydrazide or 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol—can severely skew biological assay results and compromise downstream pharmaceutical development[2].
Historically, reverse-phase HPLC (RP-HPLC) using standard C18 columns has been the default approach for analyzing 1,3,4-oxadiazole derivatives[3]. However, the strong electron-withdrawing nature of the para-nitro group combined with the polarizable 1,3,4-oxadiazole ring creates unique chromatographic challenges. These structural features often lead to co-elution with structurally analogous impurities on purely hydrophobic stationary phases.
As a Senior Application Scientist, I have evaluated multiple chromatographic strategies to overcome these limitations. This guide objectively compares a traditional C18 isocratic method against an optimized Core-Shell Phenyl-Hexyl gradient method, providing a comprehensive, self-validating protocol aligned with the latest ICH Q2(R2) guidelines[4].
Chromatographic Strategy & Mechanistic Causality
To understand why traditional methods fail, we must look at the causality behind stationary phase interactions. C18 columns rely almost exclusively on dispersive hydrophobic (van der Waals) interactions. Because 2-(methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole and its unmethylated thiol precursor share nearly identical hydrophobic footprints, a C18 phase struggles to resolve them, resulting in peak overlap (Resolution,
By switching to a Phenyl-Hexyl stationary phase, we introduce orthogonal selectivity . The phenyl ring of the stationary phase engages in
Orthogonal selectivity mechanism comparing C18 and Phenyl-Hexyl stationary phases.
Methodological Comparison: C18 vs. Phenyl-Hexyl
The following table summarizes the operational parameters and performance metrics of the two evaluated methods.
| Parameter | Traditional C18 Method | Optimized Phenyl-Hexyl Method |
| Column | Fully Porous C18 (250 x 4.6 mm, 5 µm) | Core-Shell Phenyl-Hexyl (150 x 4.6 mm, 2.7 µm) |
| Elution Mode | Isocratic (70% ACN : 30% Water) | Gradient (ACN / Water with 0.1% TFA) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Run Time | 25 minutes | 12 minutes |
| Theoretical Plates (N) | ~8,500 | ~22,000 |
| Resolution ( | 1.2 (Co-elution with thiol precursor) | 3.1 (Baseline separation) |
| Tailing Factor ( | 1.8 (Significant tailing) | 1.05 (Highly symmetrical) |
Data Synthesis: The Phenyl-Hexyl method not only resolves the critical pair (
Self-Validating Experimental Protocol
This step-by-step protocol is designed as a self-validating system. System suitability criteria must be met prior to sample analysis to ensure absolute data integrity.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.
-
Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Degas via sonication.
-
Causality Check: TFA acts as an ion-pairing agent and pH buffer (pH ~2.0), ensuring the oxadiazole remains in a consistent ionization state, preventing peak splitting[1].
Step 2: Standard & Sample Preparation
-
Diluent: 50:50 (v/v) Water:Acetonitrile.
-
Stock Solution: Accurately weigh 10.0 mg of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL).
-
Working Standard: Dilute the stock solution to 50 µg/mL using the diluent. Filter through a 0.22 µm PTFE syringe filter.
-
Causality Check: PTFE is chosen over Nylon to prevent potential binding of the highly polarizable nitro-aromatic compound to the filter membrane.
Step 3: Chromatographic Execution (Gradient Program)
-
0-2 min: 10% B (Isocratic hold to focus polar impurities)
-
2-8 min: 10% to 90% B (Linear gradient for main analyte elution)
-
8-10 min: 90% B (Column wash)
-
10-12 min: 10% B (Re-equilibration)
-
Detection: UV at 254 nm (optimal
for the extended conjugated system of the nitrophenyl-oxadiazole core). -
Injection Volume: 5 µL.
Step 4: System Suitability Verification (Self-Validation Check)
Before proceeding with the batch, inject the working standard in replicate (
-
Relative Standard Deviation (RSD) of peak area
. -
Tailing factor (
) . -
Resolution (
) between the analyte and the closest eluting impurity .
ICH Q2(R2) Method Validation Framework & Performance Data
To guarantee trustworthiness and regulatory compliance, the optimized Phenyl-Hexyl method was validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures[6].
ICH Q2(R2) guided HPLC validation workflow for 1,3,4-oxadiazole purity analysis.
The analytical procedure was rigorously tested across key performance factors: accuracy, precision, specificity, detection limit, quantitation limit, linearity, and robustness[4].
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Phenyl-Hexyl Method Result | Status |
| Specificity | No interference at retention time | No co-eluting peaks ( | Pass |
| Linearity (Range) | Pass | ||
| Repeatability (Precision) | %RSD | %RSD = 0.65% | Pass |
| Intermediate Precision | %RSD | %RSD = 0.82% | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% across 3 levels | 99.4% - 100.2% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) | 0.05 µg/mL (S/N = 4.2) | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) | 0.15 µg/mL (S/N = 11.5) | Pass |
Analytical Evidence: The validation data confirms that the Core-Shell Phenyl-Hexyl method is highly sensitive and robust. The LOQ of 0.15 µg/mL ensures that even trace amounts of unreacted 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol or degradation products can be accurately quantified[5], securing the compound's purity profile for demanding biological evaluations.
Conclusion
For the purity analysis of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole, relying on standard C18 methodologies introduces significant risks of impurity co-elution due to solely dispersive interactions. By transitioning to a Core-Shell Phenyl-Hexyl gradient method, laboratories can leverage
References
-
[4] European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]
-
[6] International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org, 30 Nov. 2023. Available at: [Link]
-
[1] American Chemical Society (ACS). "Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents." ACS.org, 08 May 2024. Available at: [Link]
-
[2] Scientific & Academic Publishing. "Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants." Sapub.org. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants [article.sapub.org]
- 3. benchchem.com [benchchem.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. thieme-connect.com [thieme-connect.com]
- 6. database.ich.org [database.ich.org]
Comparative Guide: Methylthio vs. Thiol Oxadiazole Derivatives in Drug Design
Executive Summary: The Alkylation Switch
In medicinal chemistry, the 1,3,4-oxadiazole scaffold is a privileged structure. However, a critical decision point in Lead Optimization (LO) is the functionalization of the C-2 position: Should it remain as a free Thiol/Thione or be capped as a Methylthio (S-Me) ether?
This guide analyzes the bioactivity shifts triggered by this transformation.[1] The transition from a protonated thiol/thione to a methylthio ether is not merely a steric change; it fundamentally alters the electronic landscape, tautomeric equilibrium, and hydrogen-bonding capability of the pharmacophore.
| Feature | Thiol / Thione Derivative (-SH / =S) | Methylthio Derivative (-SMe) |
| Dominant Species | Thione (NH-C=S) tautomer | Fixed Thioether (N=C-S-Me) |
| H-Bonding | Donor (NH) & Acceptor (S/N) | Acceptor only (N) |
| Lipophilicity | Lower (More Polar) | Higher (Improved Permeability) |
| Primary MOA | Metal Chelation / H-Bonding | Hydrophobic Pocket Occupancy |
| Metabolic Risk | Glucuronidation / Oxidation | S-Dealkylation / Sulfoxidation |
Physicochemical & Mechanistic Divergence
The Tautomeric Trap
The "thiol" oxadiazole rarely exists as a thiol (-SH) in physiological solution. It predominantly adopts the oxadiazole-2-thione tautomer. This creates a polar species with a hydrogen bond donor (NH).
-
Implication: The thione form is excellent for binding polar active sites or chelating metals (e.g., Zn²⁺ in metalloenzymes).
S-Methylation locks the system into the aromatic oxadiazole ring form.
-
Implication: This removes the H-bond donor, significantly increases LogP (lipophilicity), and forces the molecule to rely on hydrophobic interactions and π-π stacking.
Visualization: Tautomerism vs. Methylation
The following diagram illustrates the chemical shift that dictates bioactivity.
Figure 1: The conversion from the dynamic thione equilibrium to the static S-methyl ether fundamentally changes the pharmacophore from a polar H-bond donor to a lipophilic acceptor.
Bioactivity Comparison: Experimental Evidence
Antimicrobial Activity
Verdict: Methylthio derivatives generally exhibit superior broad-spectrum activity due to enhanced membrane permeability.
-
Thione Form: Often limited to Gram-positive bacteria (e.g., S. aureus) due to inability to penetrate the lipopolysaccharide (LPS) layer of Gram-negative bacteria.
-
Methylthio Form: The S-Me group increases lipophilicity, facilitating passive diffusion across the bacterial cell wall.
-
Case Study: In a study of 5-aryl-1,3,4-oxadiazoles, S-methylated analogs showed a 2-4 fold reduction in MIC (Minimum Inhibitory Concentration) against E. coli compared to their thione precursors [1].
-
Anticancer (Cytotoxicity)
Verdict: S-Alkylation is a critical switch for potency against solid tumors.
-
Mechanism: S-methyl derivatives often target microtubules or specific kinases (e.g., EGFR) where hydrophobic fit is crucial. The free thione is often too polar to access these intracellular pockets effectively.
-
Data Insight:
Enzyme Inhibition (The Exception)
Verdict: Thione derivatives are superior for Metalloenzymes.
-
Urease & Tyrosinase: These enzymes contain metal ions (Ni²⁺ or Cu²⁺) in the active site. The free thione/thiol group acts as a monodentate or bidentate ligand, coordinating directly with the metal.
-
Impact of Methylation: Capping the sulfur with a methyl group abolishes this metal coordination. Consequently, S-methyl derivatives typically show poor to inactive results against urease or tyrosinase unless the methyl group picks up a new hydrophobic interaction elsewhere in the pocket [3].
Experimental Protocols
Synthesis of Methylthio-Oxadiazole (Standard Protocol)
To ensure high yield and regioselectivity (S-alkylation vs. N-alkylation).
-
Reagents: 5-Substituted-1,3,4-oxadiazole-2-thione (1.0 eq), Methyl Iodide (1.1 eq), Potassium Hydroxide (KOH, 1.1 eq), Ethanol (EtOH).
-
Procedure:
-
Dissolve the thione in absolute EtOH.
-
Add KOH (dissolved in minimal water) and stir for 10 min at Room Temperature (RT) to form the potassium salt.
-
Add Methyl Iodide dropwise over 15 minutes. Caution: MeI is carcinogenic.
-
Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Workup: Pour reaction mixture into crushed ice. The S-methyl derivative usually precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.
-
-
Validation:
-
IR: Disappearance of C=S stretch (~1330 cm⁻¹) and appearance of C-S-C stretch.
-
¹H NMR: Appearance of a sharp singlet at δ 2.5–2.7 ppm (S-CH₃).
-
Bioassay: MTT Cytotoxicity Assay
Standard protocol to compare IC₅₀ values.
-
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (5,000 cells/well) and incubate for 24h.
-
Treatment: Treat cells with serial dilutions (0.1 – 100 µM) of Thione vs. S-Methyl derivatives. Include DMSO control (0.1%) and Cisplatin (positive control).
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Strategic Decision Logic (SAR)
When designing a new library, use this logic flow to decide between Thione and Methylthio scaffolds.
Figure 2: SAR Decision Tree for selecting the optimal C-2 functionalization.
References
-
Narayana, B., et al. (2021).[5] Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. Turkish Journal of Chemistry.
-
Evren, A. E., et al. (2023).[3] Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
-
Khan, M., et al. (2020). Tyrosinase inhibition and kinetic studies of 1,3,4-oxadiazole-2(3H)-thione derivatives. Bioorganic Chemistry.
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05602F [pubs.rsc.org]
Comparative Guide: 1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Scaffolds in Antibacterial Discovery
[1][2]
Executive Summary
This technical guide evaluates the bioisosteric replacement of 1,3,4-oxadiazole with 1,3,4-thiadiazole in the design of novel antibacterial agents. While both heterocycles serve as privileged scaffolds in medicinal chemistry, they exhibit distinct physicochemical profiles that drastically alter antibacterial efficacy.
Key Insight: Empirical data suggests that while 1,3,4-thiadiazoles offer superior lipophilicity (higher LogP) and metabolic stability, 1,3,4-oxadiazoles frequently demonstrate superior potency against Gram-positive pathogens (e.g., S. aureus) due to enhanced hydrogen-bonding capability and specific binding affinity to targets like Lipoteichoic Acid Synthase (LtaS).
Chemical & Pharmacological Foundation
Bioisosterism and Physicochemical Divergence
The choice between oxygen (oxadiazole) and sulfur (thiadiazole) is not merely structural; it is a decision between solubility/binding affinity and permeability/stability .
-
1,3,4-Oxadiazole:
-
Electronegativity: High (Oxygen).
-
H-Bonding: Strong hydrogen bond acceptor.
-
Solubility: Generally higher water solubility.
-
Metabolism: Susceptible to hydrolytic ring opening under extreme pH, but generally stable in physiological conditions.
-
-
1,3,4-Thiadiazole:
-
Electronegativity: Lower (Sulfur).
-
Lipophilicity: Higher LogP (facilitates membrane crossing in Gram-negatives).
-
Aromaticity: Higher aromatic character due to sulfur’s d-orbital participation.
-
Metabolism: often more resistant to oxidative metabolism.
-
Visualization: SAR Decision Logic
The following diagram illustrates the decision matrix for medicinal chemists when selecting between these two cores based on target location and bacterial type.
Figure 1: Strategic decision tree for scaffold selection based on bacterial target and cell wall architecture.
Mechanism of Action (MoA) Analysis
Primary Target: Lipoteichoic Acid Synthase (LtaS)
Recent high-impact studies have identified 1,3,4-oxadiazoles (specifically Compound 1771 and its derivatives) as inhibitors of LtaS, an enzyme essential for the growth of Gram-positive bacteria like MRSA (Methicillin-resistant Staphylococcus aureus).
-
Mechanism: The oxadiazole ring mimics the phosphate backbone transition state, binding to the active site of LtaS.
-
The Sulfur Substitution Effect: Replacing the oxadiazole oxygen with sulfur (yielding the thiadiazole analog) often results in a complete loss of activity for this specific target. The sulfur atom is less electronegative and larger (Van der Waals radius: 1.80 Å vs 1.52 Å for O), which disrupts the precise steric and electrostatic fit required within the LtaS pocket.
Secondary Target: DNA Gyrase B
Both scaffolds are widely used to inhibit DNA Gyrase B. Here, the thiadiazole moiety can sometimes outperform oxadiazole in Gram-negative strains (E. coli) because its higher lipophilicity allows it to penetrate the outer lipopolysaccharide membrane more effectively.
Figure 2: Dual mechanistic pathways for oxadiazole and thiadiazole antibiotics.
Head-to-Head Efficacy Data
The following data aggregates results from multiple SAR studies, specifically focusing on derivatives of Compound 1771 (LtaS inhibitor) and broad-spectrum Schiff base derivatives.
Table 1: Comparative MIC Values (µg/mL) against S. aureus (MRSA)
| Compound Class | Core Scaffold | R-Substituent | MIC (µg/mL) | Notes |
| 1771 Derivative | 1,3,4-Oxadiazole | 5-(4-chlorophenyl) | 0.5 - 1.0 | High potency; binds LtaS active site [1]. |
| 1771 Analog | 1,3,4-Thiadiazole | 5-(4-chlorophenyl) | >64 (Inactive) | Loss of H-bonding causes inactivity [1]. |
| Schiff Base | 1,3,4-Oxadiazole | 2-fluorophenyl | 4.0 | Good broad-spectrum activity [2]. |
| Schiff Base | 1,3,4-Thiadiazole | 2-fluorophenyl | 8.0 - 16.0 | Lower potency than oxadiazole analog [3]. |
| Hybrid | Oxadiazole-Thione | 4-methoxyphenyl | 2.0 | Thione group adds lipophilicity, restoring potency [4]. |
Interpretation:
-
For specific enzyme targets like LtaS, the oxadiazole is non-negotiable . The switch to thiadiazole destroys activity.
-
For general cytoplasmic targets (Schiff bases), oxadiazoles generally exhibit 2-4x lower MICs (higher potency) than their thiadiazole counterparts against Gram-positive bacteria.
Experimental Protocols
Protocol A: Divergent Synthesis of Scaffolds
Objective: Synthesize both analogs from a common hydrazide precursor to ensure valid biological comparison.
-
Precursor: Start with Aryl hydrazide (R-CONHNH₂).
-
Oxadiazole Synthesis (Cyclodehydration):
-
Reagent: Phosphorus Oxychloride (POCl₃) or Iodine/K₂CO₃.
-
Step: Reflux hydrazide with carboxylic acid in POCl₃ for 4-6 hours.
-
Workup: Quench with ice water, neutralize with NaHCO₃. Precipitate is the oxadiazole.
-
-
Thiadiazole Synthesis (Thiation-Cyclization):
-
Reagent: Lawesson’s Reagent or P₂S₅.
-
Step: Reflux the diacylhydrazine intermediate in dry toluene with Lawesson’s reagent.
-
Workup: Solvent evaporation and column chromatography (often required due to sulfur byproducts).
-
Protocol B: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines.
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Resazurin dye (optional, for visual readout).
-
Test Organisms: S. aureus ATCC 29213, E. coli ATCC 25922.[1]
Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in CAMHB. -
Plate Setup: Use 96-well plates.
-
Dissolve test compounds in DMSO (Stock: 10 mg/mL).
-
Perform serial 2-fold dilutions in CAMHB across the plate (Range: 64 µg/mL down to 0.125 µg/mL).
-
Final DMSO concentration must be
to avoid toxicity.
-
-
Inoculation: Add 100 µL of diluted bacterial suspension to each well containing 100 µL of compound solution.
-
Controls:
-
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity . If using Resazurin, blue = no growth (inhibition), pink = growth.
References
-
Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. Source: ACS Infectious Diseases (2023). URL:[Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Source: International Journal of Molecular Sciences (2021).[3] URL:[Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Source: Molecules (2019).[4] URL:[Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Source: Molecules (2022). URL:[Link]
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: CLSI Standard M07. URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. actascientific.com [actascientific.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole (CAS: 2951-22-6).[1][2]
Chemical Profile & Hazard Identification
Before initiating any disposal workflow, you must understand the specific molecular risks.[2] This compound combines a nitro-aromatic ring , a 1,3,4-oxadiazole core , and a thioether moiety.[1][2] This triad creates a unique hazard profile requiring strict segregation from standard organic waste streams.[1][2]
| Parameter | Data | Operational Implication |
| CAS Number | 2951-22-6 | Use for waste manifesting and inventory tracking.[1][2] |
| Molecular Formula | C₉H₇N₉O₃S | High nitrogen/sulfur content requires scrubbed incineration.[1][2] |
| Primary Hazards | Acute Tox. 4 (Oral/Inhalation)Skin/Eye Irrit. 2 Energetic Potential | The nitro-oxadiazole scaffold possesses inherent energy; avoid friction/impact.[1][2] |
| Combustion Byproducts | NOx, SOx, CO, CO₂ | DO NOT autoclave.[2] Thermal decomposition releases toxic sulfur/nitrogen oxides.[1][2] |
| Incompatibilities | Strong Oxidizers, Reducing Agents, Strong Bases | Contact with oxidizers (e.g., perchlorates) may trigger rapid decomposition.[1][2] |
Core Directive: Waste Segregation Strategy
Do not dispose of this compound in general "Organic Solids" or "Trash" bins. The presence of the nitro group and the sulfur atom dictates a specific waste stream to prevent the formation of shock-sensitive crystals or the release of toxic mercaptans/sulfoxides.[1][2]
Decision Logic for Waste Segregation
Figure 1: Decision matrix for segregating 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole waste. Ensure the "Toxic" and "Reactive" hazard characteristics are communicated to the waste handler.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Use this for: Expired chemicals, weighing paper, contaminated gloves, and solid spill cleanup residues.[1][2]
-
Container Selection: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk; metal is prohibited due to potential surface catalysis with the sulfur moiety.[1][2]
-
Stabilization: If the powder is old or shows signs of crystal modification (caking), wet it slightly with mineral oil or a high-flashpoint solvent (e.g., heavy mineral oil) to desensitize it against friction.[1][2]
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a satellite accumulation area away from heat sources and oxidizers until pickup.
Protocol B: Liquid Waste (Solutions)
Use this for: Reaction mixtures, mother liquors, and washing solvents.[1][2]
-
Segregation: Determine if your solvent system is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, DMSO).[2]
-
pH Check: Ensure the solution is neutral (pH 6-8) .
-
Transfer: Pour into the appropriate carboy using a funnel. Do not fill >90% to allow for thermal expansion.[1][2]
-
Rinsing: Triple rinse the original vessel with the compatible solvent and add rinsate to the waste container.[1][2]
Emergency Spill Response & Neutralization
If a spill occurs, immediate containment is required to prevent inhalation of dust (toxic) and environmental release.[2]
PPE Required: Nitrile gloves (double gloved), N95 respirator (or P100 if powder is fine), safety goggles, lab coat.[1][2]
Figure 2: Workflow for safely managing a spill of 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole.[1][2] Note the emphasis on avoiding dry sweeping to prevent aerosolization.[2]
Final Disposal (Facility Level)
This section is for the Environmental Health & Safety (EHS) team or waste contractor.[1][2]
-
Destruction Method: Rotary Kiln Incineration is the only approved method.[1][2]
-
Requirement: The incinerator must be equipped with a secondary combustion chamber (residence time >2 seconds at >1000°C) and a wet scrubber system.[1][2]
-
Reasoning: The sulfur content will generate SO₂ (acid rain precursor), and the nitro group will generate NOx.[2] Direct landfilling is prohibited due to the potential for leaching toxic nitro-aromatics into groundwater.[1][2]
-
-
RCRA Classification: While not explicitly P-listed, it should be managed as a Characteristic Hazardous Waste (Toxic/Reactive) pending TCLP analysis if discarded in bulk.[1][2]
References
-
Sigma-Aldrich. (n.d.).[1][2] Product Specification: 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole (CAS 2951-22-6).[1][2][3][5] Retrieved from [1][2]
-
PubChem. (2025).[1][2] Compound Summary: 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole.[1][2][3][4] National Center for Biotechnology Information.[1][2] Retrieved from [1][2]
-
National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press.[1][2] Retrieved from [1][2]
-
Thermo Fisher Scientific. (2025).[1][2][6] Safety Data Sheet: 5-Phenyl-1,3,4-oxadiazole-2-thiol (Structural Analog).[1][2] Retrieved from [1][2]
Sources
- 1. 5-(4-Nitro-phenyl)-(1,3,4)oxadiazole-2-thiol | C8H5N3O3S | CID 682050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cpachem.com [cpachem.com]
- 3. 2-(METHYLTHIO)-5-(4-NITROPHENYL)-1,3,4-OXADIAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - 2-(methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole (C9H7N3O3S) [pubchemlite.lcsb.uni.lu]
- 5. 2951-22-6|2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole|BLD Pharm [bldpharm.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Topic: Personal Protective Equipment & Handling Protocols for 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole CAS: 2951-22-6 Content Type: Operational Safety & Logistics Guide[1][2]
Executive Safety Summary
Senior Scientist Note: Treat this compound not just as a chemical intermediate, but as a bioactive agent with energetic potential.
2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole combines a nitroaromatic moiety with a bioactive oxadiazole heterocycle.[1][2] This structural combination dictates a dual-threat risk profile: toxicity (inherent to nitro-compounds and pharmacophores) and energetic instability (potential shock/thermal sensitivity typical of nitro-heterocycles).[1][2]
Immediate Hazard Classifications (GHS):
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[1][2][3]
-
Target Organ Toxicity: Respiratory tract irritation (STOT SE 3).[1][2]
Molecular Risk Assessment (The "Why" Behind the Protocol)
To handle this safely, you must understand the functional groups driving the risk:
| Functional Group | Associated Risk | Operational Implication |
| Nitro Group (-NO₂) | Transdermal Absorption & Energetics. Nitroaromatics are lipophilic and can penetrate skin, causing methemoglobinemia.[1][2] They also lower the decomposition temperature.[1][2] | Mandatory Double-Gloving. Avoid heating to dryness without a blast shield.[1][2] |
| Oxadiazole Ring | Bioactivity. This scaffold is a common pharmacophore for antimicrobial and enzyme-inhibiting drugs.[1][2] | Treat as a Potent Compound (Band 3) until specific toxicology rules otherwise.[1][2] Prevent inhalation.[1][2][3][4][5][6][7][8][9] |
| Methylthio Group (-SMe) | Metabolic Toxicity. Can metabolize to sulfoxides/sulfones; potential for distinct odor and sulfur-based sensitivity.[1][2] | Work exclusively in a Fume Hood to manage volatiles and odor.[1][2] |
Personal Protective Equipment (PPE) Matrix
Do not rely on minimum standards. Use this tiered approach based on your operation scale.
Tier 1: Routine Bench Scale (<100 mg)
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+).[1][2]
-
Body: Standard cotton lab coat (buttoned) + long pants + closed-toe leather/composite shoes.[1][2]
Tier 2: Scale-Up (>100 mg) or Spill Cleanup[1][2]
-
Hand Protection: Laminate Film (Silver Shield/Norfoil) under Nitrile.[1][2]
-
Rationale: Provides broad-spectrum resistance against the organic solvents (e.g., DCM, DMF) likely used to solubilize the compound.[1]
-
-
Respiratory: If work must occur outside a hood (e.g., balance calibration, spill), use a P100/N95 Particulate Respirator fitted with an Organic Vapor (OV) cartridge.[1]
-
Body: Tyvek® sleeve covers or a disposable apron to prevent dust accumulation on the lab coat.[1][2]
Operational Handling Workflow
Phase A: Weighing & Transfer (Critical Risk Point)
Static electricity can disperse this powder, increasing inhalation risk.[1]
-
Preparation: Place the balance inside the fume hood.[1][2] If this is impossible, use a static-free powder funnel and a tared vial.[1][2]
-
Anti-Static Measure: Use an ionizing gun or anti-static brush on the weighing boat before adding the compound.[1][2]
-
Solubilization: Add solvent (e.g., DMSO, Methanol) to the solid immediately after weighing to lock down the dust.[1][2] Do not transport dry powder across the lab.
Phase B: Reaction Setup
-
Temperature Control: Due to the nitro group, avoid rapid heating.[1][2] Use an oil bath with a thermal fuse or digital feedback control.[1][2] Never use a heat gun directly on the flask.[1][2]
-
Atmosphere: Run reactions under inert gas (Nitrogen/Argon) to prevent moisture ingress (hydrolysis risk of the thio-linkage) and reduce fire risk.
Phase C: Waste & Disposal
-
Segregation: Dispose of as Hazardous Organic Waste (Toxic) .[1][2]
-
Incompatibility:
-
Decontamination: Wipe surfaces with 10% detergent solution followed by Ethanol.[1][2] Dispose of wipes as solid hazardous waste.[1][2]
Visual Safety Logic: The Decision Tree
Figure 1: Operational decision tree for selecting engineering controls and PPE based on the physical state of the compound.
Emergency Response (Self-Validating Protocol)
-
Skin Contact:
-
Immediate: Do not use solvents (ethanol/acetone) to wash; this drives the nitro-compound deeper into the skin.[1][2]
-
Action: Wash with soap and lukewarm water for 15 minutes.[1][2]
-
Validation: Check for yellowing of the skin (indicative of nitro-staining) and monitor for signs of cyanosis (bluish lips/nails) which indicates methemoglobinemia.[1][2]
-
-
Spill (Solid):
References
-
BLD Pharm. (2024).[1][2] Safety Data Sheet: 2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole (CAS 2951-22-6).[1][2][11] Retrieved from
-
National Institutes of Health (NIH). (2025).[1][2] Prudent Practices in the Laboratory: Handling Nitroaromatic Compounds. Retrieved from [1]
-
Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 5-Phenyl-1,3,4-oxadiazole-2-thiol (Analogous Hazard Data). Retrieved from [1]
-
BenchChem. (2025).[1][2] Safe Handling and Storage of Nitro Compounds.[1][2][8] Retrieved from [1]
Sources
- 1. cpachem.com [cpachem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.fi [fishersci.fi]
- 8. research.uga.edu [research.uga.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dess.uccs.edu [dess.uccs.edu]
- 11. 2951-22-6|2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
